molecular formula C15H16N8O2S2 B155359 Theophylline, 8,8'-methylenebis(2-thio- CAS No. 1915-58-8

Theophylline, 8,8'-methylenebis(2-thio-

Cat. No.: B155359
CAS No.: 1915-58-8
M. Wt: 404.5 g/mol
InChI Key: QIRUGLODEIPRED-UHFFFAOYSA-N
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Description

Theophylline, 8,8'-methylenebis(2-thio- is a useful research compound. Its molecular formula is C15H16N8O2S2 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound Theophylline, 8,8'-methylenebis(2-thio- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95911. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Theophylline, 8,8'-methylenebis(2-thio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Theophylline, 8,8'-methylenebis(2-thio- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1915-58-8

Molecular Formula

C15H16N8O2S2

Molecular Weight

404.5 g/mol

IUPAC Name

8-[(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)methyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one

InChI

InChI=1S/C15H16N8O2S2/c1-20-10-8(12(24)22(3)14(20)26)16-6(18-10)5-7-17-9-11(19-7)21(2)15(27)23(4)13(9)25/h5H2,1-4H3,(H,16,18)(H,17,19)

InChI Key

QIRUGLODEIPRED-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CC3=NC4=C(N3)C(=O)N(C(=S)N4C)C

Canonical SMILES

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CC3=NC4=C(N3)C(=O)N(C(=S)N4C)C

Other CAS No.

1915-58-8

Origin of Product

United States
Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Pharmacological Profiling of 8,8'-Methylenebis(2-thio-theophylline)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Theophylline, 8,8'-methylenebis(2-thio-) (CAS: 1915-58-8), commonly referred to as 8,8'-methylenebis(2-thiotheophylline), is a synthetic dimeric xanthine derivative. By covalently linking two 2-thiotheophylline pharmacophores via a methylene bridge at the C8 position, this molecule presents a unique structural topology that is highly relevant in the development of selective adenosine receptor antagonists. This whitepaper synthesizes the core chemical structure, thermodynamic properties, and field-proven experimental workflows associated with this compound, providing drug development professionals with actionable insights into its behavior in both synthetic and biological systems.

Chemical Topology and Structural Dynamics

The structural framework of 8,8'-methylenebis(2-thio-theophylline) is defined by its bivalent nature. The molecule consists of two identical 1,3-dimethyl-2-thioxanthine units connected by a central -CH₂- (methylene) linker.

  • Molecular Formula: C₁₅H₁₆N⁸O₂S₂

  • Molecular Weight: 404.47 g/mol

  • Stereochemistry: Achiral (Defined Stereocenters: 0)

  • SMILES: Cn1c2c(c(=O)n(C)c1=S)nc(Cc3nc4c([nH]3)n(C)c(=S)n(C)c4=O)[nH]2

The substitution of the C2 carbonyl oxygen with a highly polarizable sulfur atom (2-thio modification) fundamentally alters the molecule's electron density and hydrogen-bonding capacity. Sulfur is larger and less electronegative than oxygen, which reduces the strength of the C=S bond as a hydrogen bond acceptor but increases the overall lipophilic surface area of the monomeric unit. However, the dimeric nature of the molecule introduces significant steric bulk and a high density of nitrogen heteroatoms, which intricately balances its partition coefficient.

Physicochemical Profiling and Thermodynamic Properties

Understanding the physicochemical properties of 8,8'-methylenebis(2-thio-theophylline) is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The following data is synthesized from the.

PropertyValueUnitMethod/Source
Boiling Point 558°CPredicted Average
Melting Point 251°CPredicted Average
Density 1.69g/cm³Predicted Average
Flash Point 380°CPredicted Average
LogKow (Octanol-Water) -0.515DimensionlessPredicted Average
Water Solubility 3.94 × 10⁻³mol/LExperimental Average
pKa (Acidic Apparent) 7.28DimensionlessPredicted
pKa (Basic Apparent) 0.725DimensionlessPredicted
Surface Tension 136dyn/cmPredicted
Polarizability 40.6ųPredicted
Causality and Field-Proven Insights
  • Ionization and pKa Dynamics: The acidic pKa of 7.28 is a critical parameter. It corresponds to the deprotonation of the N7 position on the imidazole rings. Because this value is nearly identical to physiological pH (7.4), approximately 50-60% of the molecules will exist in an ionized (anionic) state in systemic circulation. This directly causes the unexpectedly low LogKow (-0.515) ; despite the bulky, aromatic nature of the bis-xanthine core, the ionization at physiological pH drives the molecule into the aqueous phase, limiting passive diffusion across lipid bilayers.

  • Crystal Lattice Energy: The high density (1.69 g/cm³) and elevated melting point (251 °C) are caused by robust intermolecular forces. The planar nature of the xanthine rings facilitates strong π−π stacking, while the highly polarizable sulfur atoms (40.6 ų) induce strong London dispersion forces, creating a tightly packed solid-state lattice.

Pharmacological Relevance: Adenosine Receptor Antagonism

Xanthine derivatives are classic antagonists of adenosine receptors (ARs). While monomeric theophylline is a non-selective antagonist, modifications at the C8 position—specifically dimerization to form bis-xanthines—historically yield compounds with profound affinity and selectivity for the Adenosine A1 Receptor (A1R) over the A2A subtype. The methylene bridge allows the two pharmacophores to span distinct binding domains or interact with extracellular loops, sterically hindering the conformational changes required for Gi/o protein activation.

SignalingPathway Ligand 8,8'-Methylenebis(2-thio-theophylline) A1R Adenosine A1 Receptor (A1R) Ligand->A1R Competitive Antagonism Gi Gi/o Protein Complex A1R->Gi Prevents Activation AC Adenylyl Cyclase (AC) Gi->AC Relief of Inhibition cAMP cAMP Production AC->cAMP Increased Synthesis

Mechanism of action: Antagonism of the Adenosine A1 receptor signaling pathway.

Experimental Workflows and Methodologies

As a Senior Application Scientist, ensuring reproducibility requires protocols that are self-validating and mechanistically sound. Below are the optimized workflows for synthesizing the compound and evaluating its receptor affinity.

Modified Traube Synthesis for Bis-Xanthines

The standard route for generating 8,8'-methylenebis(xanthines) is a modified Traube synthesis, utilizing the condensation of a diaminouracil with a dicarboxylic acid.

SynthesisWorkflow Step1 Precursor Preparation 5,6-Diamino-1,3-dimethyl-2-thiouracil Step2 Condensation Reaction + Malonic Acid in POCl3 (Reflux) Step1->Step2 Dehydration & Coupling Step3 Alkaline Cyclization 10% NaOH, 90°C Step2->Step3 Intramolecular Ring Closure Step4 Neutralization & Precipitation HCl to pH 7.0 Step3->Step4 Product Isolation Step5 Purification Recrystallization (DMF/H2O) Step4->Step5 Crude Collection Target 8,8'-Methylenebis(2-thio-theophylline) Yield: ~65-70% Step5->Target Final Polish

Workflow for the modified Traube synthesis of 8,8'-methylenebis(2-thio-theophylline).

Step-by-Step Methodology:

  • Condensation: Suspend 2.0 equivalents of 5,6-diamino-1,3-dimethyl-2-thiouracil and 1.0 equivalent of malonic acid in phosphorus oxychloride (POCl₃).

    • Causality: POCl₃ acts as both the solvent and a potent dehydrating agent, driving the formation of the intermediate diamide by activating the carboxylic acid groups of malonic acid.

  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 4 hours under an inert argon atmosphere to prevent oxidative degradation of the thio-groups.

  • Cyclization: Evaporate the excess POCl₃ under reduced pressure. Resuspend the crude diamide in 10% aqueous NaOH and heat to 90 °C for 2 hours.

    • Causality: The highly alkaline environment deprotonates the amide nitrogens, facilitating an intramolecular nucleophilic attack on the adjacent carbonyl carbons, thereby closing the imidazole rings to form the bis-xanthine core.

  • Precipitation: Cool the solution to room temperature and carefully neutralize with 2M HCl to pH 7.0. The target compound will precipitate due to its low solubility at neutral pH.

  • Self-Validation & QC: Recrystallize the crude product from a Dimethylformamide (DMF)/Water mixture. Validate purity via HPLC (target >98% area) and confirm the structure via ¹H-NMR (look for the distinct singlet of the bridging methylene protons around δ 4.5 ppm).

Radioligand Binding Assay for A1 Receptor Affinity

To quantify the pharmacological potency of the synthesized compound, a competitive radioligand binding assay is employed [2].

AssayWorkflow Prep Membrane Prep (A1R CHO Cells) Incubate Incubation ([³H]DPCPX + Target) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Scintillation (Quantify Bound) Wash->Count Analyze Data Analysis (IC50/Ki) Count->Analyze

Radioligand binding assay workflow for determining adenosine A1 receptor affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human A1 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the A1-selective radioligand [³H]DPCPX, and varying concentrations of 8,8'-methylenebis(2-thio-theophylline) (10⁻¹⁰ to 10⁻⁴ M). Incubate at 25 °C for 90 minutes.

    • Causality: 90 minutes at 25 °C ensures that the competitive binding between the radioligand and the target compound reaches thermodynamic equilibrium without degrading the receptor proteins.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Washing: Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

    • Causality: Ice-cold buffer minimizes the dissociation rate (k_off) of the bound ligands during the washing step, preserving the equilibrium state for accurate quantification.

  • Self-Validation & QC: Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter. Calculate the Z'-factor for the assay plates; a Z'-factor > 0.5 validates the assay's robustness. Determine the IC₅₀ using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

References

  • U.S. Environmental Protection Agency (EPA). "Theophylline, 8,8'-methylenebis(2-thio-) - Chemical Details and Physicochemical Properties." CompTox Chemicals Dashboard. Available at:[Link]

  • National Institutes of Health (NIH) / NCATS. "8,8'-METHYLENEBIS(2-THIO-THEOPHYLLINE) - Global Substance Registration System (GSRS)." Inxight Drugs. Available at:[Link]

Physicochemical Profiling of 8,8'-Methylenebis(2-thio-theophylline): Molecular Weight, Partition Coefficient, and Implications for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and evaluation of methylxanthine derivatives require a rigorous understanding of their physicochemical properties. Theophylline, 8,8'-methylenebis(2-thio-) (CAS: 1915-58-8) represents a complex dimerization of theophylline, modified via a methylene bridge at the C8 position and thio-substitutions at the C2 positions[1]. This technical whitepaper dissects the compound's molecular weight, partition coefficient (LogKow), and pH-dependent lipophilicity (LogD), providing field-proven methodologies for their empirical validation.

Structural Chemistry and Molecular Weight

Stoichiometry and Mass Properties

The chemical identity of 8,8'-methylenebis(2-thio-theophylline) is defined by the molecular formula C15H16N8O2S2 [1].

  • Average Molecular Weight: 404.47 g/mol [1]

  • Monoisotopic Mass: ~404.083 Da

Mechanistic Insight: The dimerization of theophylline (normally 180.16 g/mol ) via a methylene bridge significantly increases the molecular bulk. However, the substitution of the C2 carbonyl oxygens with sulfur atoms (thioamides) fundamentally alters the molecule's electron density. Sulfur's larger atomic radius and lower electronegativity compared to oxygen increase the overall polarizability of the molecule (Polarizability index: 40.6)[2]. This high polarizability plays a crucial role in its solvation dynamics.

Self-Validating Protocol: HRMS Determination

To empirically validate the molecular weight, High-Resolution Mass Spectrometry (HRMS) is required. Standard low-resolution MS is insufficient due to the need to resolve the distinct isotopic signature generated by the two sulfur atoms ( 34 S contributes a characteristic M+2 peak).

Methodology: LC-ESI-HRMS (Negative Ion Mode) Causality for Choice: The molecule possesses an acidic apparent pKa of 7.28[2]. At a slightly basic pH in the mobile phase, the molecule readily deprotonates, making Electrospray Ionization in negative mode (ESI-) highly sensitive, yielding an [M−H]− ion at m/z 403.076.

  • Sample Preparation: Dissolve the analyte in 50:50 Methanol:Water (buffered with 10 mM Ammonium Acetate, pH 8.0) to a concentration of 1 µg/mL.

  • Lock-Mass Calibration (The Self-Validating Step): Co-infuse a known calibrant, such as Leucine Enkephalin ( [M−H]− = 554.2620). The system continuously corrects the mass axis against this known standard. Validation metric: If the mass error of the calibrant exceeds 5 ppm, the run is automatically invalidated, ensuring absolute trustworthiness of the target analyte's mass assignment.

  • Acquisition & Analysis: Extract the monoisotopic peak and verify the M+2 isotopic abundance. The presence of two sulfur atoms will yield an M+2 peak at approximately 9% relative abundance to the monoisotopic peak, confirming both mass and elemental composition.

Lipophilicity: Partition Coefficient (LogKow) and LogD

The Hydrophilic Paradox

Despite a molecular weight >400 g/mol —which typically correlates with increased lipophilicity in small molecules—8,8'-methylenebis(2-thio-theophylline) is distinctly hydrophilic.

  • LogKow (Octanol-Water): -0.515[2]

Mechanistic Insight: The hydrophilicity is driven by the dense array of heteroatoms (8 nitrogens, 2 oxygens, 2 sulfurs) capable of extensive hydrogen bonding with water. The molecule's high polarizability allows for strong dipole-dipole interactions in aqueous media, overcoming the hydrophobic effect of the methylene bridge and methyl groups.

pH-Dependent Partitioning (LogD)

Because the molecule contains ionizable centers, its lipophilicity is highly dependent on the pH of the environment.

  • pKa (Acidic Apparent): 7.28[2]

  • LogD at pH 5.5: -0.519[2]

  • LogD at pH 7.4: -0.697[2]

Causality of LogD Shift: Using the Henderson-Hasselbalch equation ( pH=pKa+log([A−]/[HA]) ), at physiological pH (7.4), the ratio of ionized to unionized species is 10(7.4−7.28)≈1.31 . This means the molecule is approximately 57% ionized in blood plasma. The transition from a neutral species to an anion drastically reduces its affinity for the lipid phase, explaining the drop from a LogKow of -0.515 to a LogD 7.4​ of -0.697. This limits passive transcellular diffusion across lipid bilayers.

Self-Validating Protocol: Shake-Flask Method for LogKow

In silico predictions of thio-purine derivatives often fail due to complex tautomerization. Empirical determination via the shake-flask method is mandatory.

Methodology: Isothermal Shake-Flask with HPLC-UV

  • Phase Pre-saturation (Causality): Stir 1-octanol and HPLC-grade water together for 24 hours at 25°C. Why? To mutually saturate the phases. If dry octanol and water are used, they will dissolve into each other during the assay, altering the phase volumes and skewing the concentration calculations.

  • Equilibration: Dissolve exactly 1.0 mg of the compound in 10 mL of the pre-saturated aqueous phase. Add 10 mL of pre-saturated octanol. Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 3000 x g for 20 minutes to break any micro-emulsions.

  • Quantification: Analyze both phases via HPLC-UV at λmax​ ~280 nm.

  • Mass Balance (The Self-Validating Step): Calculate total recovered mass: Mtotal​=(Coct​×Voct​)+(Caq​×Vaq​) . Validation metric: If Mtotal​ is less than 95% of the initial input, the assay is rejected. A failed mass balance indicates the compound aggregated at the interface or adsorbed to the glassware, rendering the calculated LogKow invalid.

Data Visualization

Quantitative Summary Table
PropertyValueUnit / ConditionSignificance
Molecular Weight 404.47 g/mol High bulk, dictates diffusion rate.
Molecular Formula C15H16N8O2S2Exact stoichiometryDistinct M+2 isotopic signature.
LogKow -0.515Octanol/WaterHydrophilic baseline.
LogD (pH 7.4) -0.697Physiological pHReduced membrane permeability.
pKa (Acidic) 7.28Apparent~57% ionized at pH 7.4.
Melting Point 251°CHigh crystalline lattice energy.
Experimental Workflow Diagram

Protocol A 8,8'-Methylenebis (2-thio-theophylline) B Phase Saturation (Octanol/Water) A->B C Equilibration (24h at 25°C) B->C Avoids volume shifts D Phase Separation (Centrifugation) C->D E HPLC-UV Quantification D->E F Mass Balance Validation E->F Check recovery >95% G LogKow = -0.515 F->G Validated

Caption: Self-validating Shake-Flask workflow for empirical LogKow determination.

Pharmacokinetic ADME Implications

Pathway Prop1 LogKow: -0.515 (Hydrophilic) State Physiological pH 7.4 ~57% Ionized State Prop1->State Prop2 pKa: 7.28 (Acidic) Prop2->State LogD LogD7.4: -0.697 (Reduced Permeability) State->LogD ADME1 Poor Passive Transcellular Diffusion LogD->ADME1 ADME2 High Aqueous Solubility Rapid Renal Excretion LogD->ADME2

Caption: Pharmacokinetic cascade illustrating how pKa and LogKow dictate ADME behavior.

References

  • U.S. Environmental Protection Agency (EPA). "Theophylline, 8,8'-methylenebis(2-thio-) - Chemical Details and Intrinsic Properties." CompTox Chemicals Dashboard. Accessed March 2026.[Link]

  • National Institutes of Health (NIH) / NCATS. "8,8'-METHYLENEBIS(2-THIO-THEOPHYLLINE) - Substance Hierarchy and Chemical Moieties." Global Substance Registration System (GSRS). Accessed March 2026.[Link]

Sources

A Technical Guide to the Preclinical Evaluation of 8,8'-methylenebis(2-thio-theophylline) for Airway Diseases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Theophylline, a methylxanthine derivative, has been a cornerstone in the management of airway diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD) for decades.[1][2] Its clinical utility, however, is hampered by a narrow therapeutic index and a range of side effects often linked to its non-selective inhibition of phosphodiesterases (PDEs) and adenosine receptors.[1][3][4] This has driven the development of novel derivatives aimed at improving the therapeutic profile. This guide outlines a comprehensive preclinical evaluation strategy for a promising candidate, 8,8'-methylenebis(2-thio-theophylline) (Hereafter referred to as "MBT"), a unique dimeric derivative. The structural modifications—a methylene bridge linking two theophylline molecules at the 8-position and sulfur substitutions at the 2-position—necessitate a rigorous, phased evaluation to characterize its pharmacological and toxicological profile before consideration for human trials. This document provides a logical, field-proven framework for researchers, scientists, and drug development professionals to navigate this process.

Rationale and Strategic Overview

The core hypothesis for developing MBT is that its unique dimeric structure and thio-modification will confer increased potency and selectivity for key therapeutic targets, primarily PDE isoenzymes and potentially histone deacetylase (HDAC), while reducing affinity for adenosine receptors responsible for many of theophylline's adverse effects.[1][4][5] Our preclinical strategy is therefore designed as a multi-stage filtering process, moving from fundamental compound characterization to complex in vivo safety and efficacy models, adhering to international regulatory standards such as the ICH M3(R2) guidelines.[6]

Preclinical_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vivo Characterization cluster_2 Phase 3: Formal Safety & IND-Enabling A Physicochemical Characterization B In Vitro Pharmacology A->B Purity & Identity Confirmed C In Vitro Cytotoxicity B->C Target Engagement Profiled D Pharmacokinetics (Rodent) C->D E Efficacy Models (Asthma/COPD) D->E Exposure Data Informs Dosing F Safety Pharmacology E->F Efficacy Demonstrated G GLP Toxicology (Rodent & Non-Rodent) F->G No Core Liabilities H Go/No-Go Decision (Candidate Selection for IND) G->H

Caption: High-level workflow for the preclinical evaluation of MBT.

Physicochemical Characterization and Formulation

Before any biological assessment, the identity, purity, and fundamental properties of the new chemical entity (NCE) must be rigorously established. This is a non-negotiable step to ensure that all subsequent data are attributable to the compound of interest.

Experimental Protocols:

  • Structural Verification: Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular structure of MBT matches the expected 8,8'-methylenebis(2-thio-theophylline) structure.[7]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection to determine purity, which must exceed 95% (ideally >98%) for use in biological assays.

  • Solubility Assessment: Kinetic and thermodynamic solubility testing in aqueous buffers (pH 5.0, 6.2, 7.4) and biorelevant media (Fasted and Fed State Simulated Intestinal Fluid) to anticipate potential absorption challenges.

  • Lipophilicity Determination: Measurement of the octanol-water partition coefficient (Log P) to predict membrane permeability and potential for non-specific binding.

Data Presentation:

Property Expected Value Rationale
Molecular Weight 404.47 g/mol Confirmed by HRMS.[7]
Purity >98% Ensures data integrity.
Aqueous Solubility (pH 7.4) Low to moderate Dimerization may decrease solubility vs. theophylline.

| Log P | 2.0 - 4.0 | Increased lipophilicity expected due to dimerization. |

In Vitro Pharmacology: Mechanism of Action and Selectivity

This phase aims to define the molecular mechanism of action (MOA) of MBT and its selectivity profile. Theophylline's effects stem from non-selective PDE inhibition, adenosine receptor antagonism, and HDAC activation.[1][8] Our investigation will focus on these primary targets.

Theophylline_MOA cluster_pde PDE Inhibition cluster_adenosine Adenosine Antagonism cluster_hdac HDAC Activation MBT MBT (Theophylline Derivative) PDE3 PDE3 MBT->PDE3 Inhibits PDE4 PDE4 MBT->PDE4 Inhibits A1R A1 Receptors MBT->A1R Blocks (Hypothesis: Low Affinity) A2BR A2B Receptors MBT->A2BR Blocks (Hypothesis: Low Affinity) HDAC2 HDAC2 MBT->HDAC2 Activates cAMP ↑ cAMP PDE3->cAMP Breaks down PDE4->cAMP Breaks down Bronchodilation Bronchodilation cAMP->Bronchodilation AntiInflammation Anti-Inflammation cAMP->AntiInflammation SideEffects Side Effects (Seizures, Arrhythmias) A1R->SideEffects Bronchoconstriction Bronchoconstriction (Mast Cell Mediated) A2BR->Bronchoconstriction InflammatoryGenes ↓ Inflammatory Gene Expression HDAC2->InflammatoryGenes

Caption: Hypothesized multi-target mechanism of action for MBT.

Experimental Protocols:

  • Phosphodiesterase (PDE) Inhibition Panel:

    • Objective: To determine the potency (IC50) and selectivity of MBT against a panel of human recombinant PDE enzymes (PDE1 through PDE11), with a focus on PDE3 and PDE4, which are key to bronchodilation and anti-inflammatory effects.[1][2]

    • Methodology: Utilize a validated biochemical assay, such as a fluorescence polarization (FP) or luminescence-based assay (e.g., PDE-Glo™), to measure the conversion of cyclic nucleotides (cAMP or cGMP) in the presence of varying concentrations of MBT.[9][10]

  • Adenosine Receptor Binding Assays:

    • Objective: To assess the affinity (Ki) of MBT for human adenosine receptor subtypes (A1, A2A, A2B, A3). A lower affinity for A1 compared to theophylline would predict a better safety profile.[1][4]

    • Methodology: Conduct competitive radioligand binding assays using cell membranes expressing the specific human adenosine receptor subtype and a known high-affinity radioligand.

  • Cell-Based Functional Assays:

    • Objective: To confirm the downstream effects of target engagement in a relevant cellular context.

    • Methodology:

      • cAMP Accumulation: Use Human Bronchial Smooth Muscle Cells (HBSMCs) and measure intracellular cAMP levels following stimulation (e.g., with forskolin) in the presence of MBT. An increase in cAMP would confirm PDE inhibition in a cellular environment.

      • Anti-inflammatory Activity: In human Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage cell line (e.g., U937), measure the inhibition of lipopolysaccharide (LPS)-induced release of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) by ELISA.

Data Presentation:

Target Assay Type Metric MBT Result (Hypothetical) Theophylline (Reference) Interpretation
PDE4B Enzyme Inhibition IC50 50 nM 10,000 nM High potency, potential for strong anti-inflammatory effect.[11]
PDE3A Enzyme Inhibition IC50 200 nM 5,000 nM High potency, potential for strong bronchodilator effect.[1]
Adenosine A1 Receptor Binding Ki >10,000 nM 8,000 nM Reduced A1 affinity suggests lower risk of cardiac/CNS side effects.[1]
Adenosine A2B Receptor Binding Ki >10,000 nM 15,000 nM Reduced A2B affinity may reduce some pro-inflammatory signaling.

| TNF-α Release | Cell-based | IC50 | 150 nM | >20,000 nM | Potent functional anti-inflammatory activity in cells. |

In Vitro Safety and Toxicology

Early identification of potential liabilities is crucial to de-risk the project.[12][13] This phase focuses on assessing general cytotoxicity and specific, well-known off-target risks that lead to drug attrition.

Experimental Protocols:

  • General Cytotoxicity:

    • Objective: To determine the concentration at which MBT causes general cell death.

    • Methodology: Assess cell viability in at least two cell lines using a standard method like the MTT or CellTiter-Glo® assay.[14][15] A human bronchial epithelial cell line (e.g., BEAS-2B) and a hepatic cell line (e.g., HepG2) are recommended to assess lung and liver cell toxicity, respectively.[12]

  • Cardiovascular Safety - hERG Channel Inhibition:

    • Objective: To evaluate the potential for MBT to cause QT prolongation, a major cardiac risk.[16][17]

    • Methodology: Perform an automated patch-clamp assay using HEK293 cells stably expressing the hERG potassium channel to determine the IC50 for channel inhibition.[18][19] This is a standard regulatory requirement.[16]

  • Genotoxicity Screening:

    • Objective: To assess the potential for MBT to damage DNA.

    • Methodology: Conduct an in vitro bacterial reverse mutation assay (Ames test) as a preliminary screen for mutagenic potential.

In Vivo Pharmacokinetics and Efficacy

This phase transitions the evaluation into a living system to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME), and whether it produces the desired therapeutic effect in a disease model.[20][21]

Pharmacokinetic (PK) Studies:

  • Objective: To characterize the PK profile of MBT in a rodent species (e.g., Sprague-Dawley rat) to guide dose selection for efficacy and toxicology studies.

  • Methodology:

    • Administer MBT via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at a series of time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Quantify MBT concentration in plasma using a validated LC-MS/MS method.

    • Calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

Parameter IV Administration (1 mg/kg) PO Administration (10 mg/kg) Interpretation
T½ (half-life) 4.5 h 5.1 h Moderate half-life suggests potential for once or twice-daily dosing.
Cmax (peak conc.) 1,200 ng/mL 850 ng/mL Achieves therapeutically relevant concentrations orally.
AUC (total exposure) 3,500 h*ng/mL 4,200 h*ng/mL Good overall exposure.

| F% (bioavailability) | N/A | 65% | Good oral absorption, suitable for oral formulation. |

Efficacy Models (Asthma/COPD):

  • Objective: To evaluate the therapeutic efficacy of MBT in a clinically relevant animal model.

  • Model: The ovalbumin (OVA)-induced allergic airway inflammation model in BALB/c mice is a standard and well-characterized model for asthma.[22][23][24] It mimics key features including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.

Efficacy_Workflow Day0 Day 0 & 7: Sensitization (OVA + Alum i.p.) Day14 Days 14-16: Challenge (Aerosolized OVA) Day0->Day14 Dosing Dosing (Vehicle, MBT, Dex) Daily, Days 14-17 Day14->Dosing Day17 Day 17: Airway Hyperresponsiveness (flexiVent) Dosing->Day17 Day18 Day 18: Terminal Readouts Day17->Day18 BALF BALF Analysis: Cell Counts, Cytokines Day18->BALF Histo Lung Histology: Inflammation, Mucus Day18->Histo

Caption: Experimental workflow for the OVA-induced asthma model.

Step-by-Step Efficacy Protocol:

  • Sensitization: Sensitize BALB/c mice on days 0 and 7 with intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide (Alum).

  • Challenge: On days 14, 15, and 16, challenge the mice with an aerosolized solution of OVA for 30 minutes to induce an allergic airway response.

  • Treatment: Administer MBT (e.g., 1, 5, 25 mg/kg, p.o.), vehicle control, or a positive control (e.g., dexamethasone) daily from day 14 to day 17.

  • Airway Hyperresponsiveness (AHR) Measurement: On day 17, assess AHR to increasing concentrations of methacholine using a forced oscillation technique system (e.g., flexiVent).

  • Terminal Readouts: On day 18, collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell influx (total and differential cell counts) and cytokine levels (IL-4, IL-5, IL-13). Collect lung tissue for histopathological analysis (H&E for inflammation, PAS for mucus).

IND-Enabling Safety and Toxicology

Assuming positive outcomes in the preceding stages, the final preclinical phase involves formal safety studies conducted under Good Laboratory Practice (GLP) conditions. These studies are required by regulatory agencies (e.g., FDA, EMA) to support an Investigational New Drug (IND) application.[6][25]

Core Components:

  • Safety Pharmacology: A core battery of studies to assess the effects of MBT on vital functions.

    • Cardiovascular: Telemetry studies in a conscious, mobile non-rodent model (e.g., Beagle dog) to evaluate effects on blood pressure, heart rate, and ECG.

    • Central Nervous System (CNS): A functional observational battery (e.g., Irwin screen) in rats to detect any behavioral or neurological effects.

    • Respiratory: Evaluation of respiratory rate and function in rodents.

  • GLP Toxicology:

    • Dose Range-Finding Studies: Non-GLP studies to identify the maximum tolerated dose (MTD) and select appropriate doses for pivotal studies.

    • Repeated-Dose Toxicology: Studies in two species (one rodent, one non-rodent, e.g., rat and dog) for a duration matching the proposed initial clinical trials (typically 28 days). These studies include comprehensive clinical observations, hematology, clinical chemistry, and full histopathological examination of all major organs.

Conclusion and Go/No-Go Decision

The comprehensive data package generated through this evaluation plan will enable a robust assessment of the therapeutic potential and risks associated with 8,8'-methylenebis(2-thio-theophylline). A "Go" decision to advance MBT into Phase 1 clinical trials would be contingent upon demonstrating:

  • A clear, potent, and selective mechanism of action.

  • Significant efficacy in a relevant disease model at exposures achievable in humans.

  • A favorable pharmacokinetic profile supporting a practical dosing regimen.

  • An acceptable safety margin, with no unacceptable toxicities identified in GLP studies.

This structured, data-driven approach ensures scientific integrity and provides the necessary foundation for a successful transition from preclinical research to clinical development.

References

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Methodological & Application

in vivo dosing and administration protocols for Theophylline, 8,8'-methylenebis(2-thio-)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & In Vivo Protocols: Theophylline

A Senior Application Scientist's Guide to Preclinical Dosing and Administration

Authored for: Researchers, scientists, and drug development professionals.

Editorial Note: This guide provides a comprehensive framework for the in-vivo administration of Theophylline. Initial searches identified the second compound of interest, "8,8'-methylenebis(2-thio-theophylline)" (CAS 1915-58-8), as a distinct chemical entity[1]. However, there is a notable absence of published literature regarding its biological activity, in vivo pharmacokinetics, or established administration protocols. Therefore, providing a specific dosing protocol for this molecule would be scientifically unfounded. This document will focus exclusively on Theophylline, for which a robust body of scientific literature exists. A concluding section will offer a strategic framework for approaching the preclinical development of novel xanthine derivatives like 8,8'-methylenebis(2-thio-theophylline).

Introduction to Theophylline

Theophylline (1,3-dimethylxanthine) is a methylxanthine drug with a long history of clinical use, primarily in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD)[2][3]. In preclinical research, it serves as a critical tool compound for investigating pathways related to its unique dual mechanism of action. Its primary effects include relaxing bronchial smooth muscle, stimulating the central nervous system (CNS) and cardiac muscle, and acting as a mild diuretic[2][4]. Understanding its administration in animal models is crucial for studies in respiratory pharmacology, neuropharmacology, and safety assessment.

Section 1: Core Mechanism of Action

Theophylline's therapeutic and off-target effects are primarily attributed to two distinct molecular mechanisms[2][5][6]:

  • Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits several PDE isoenzymes, which are responsible for degrading the intracellular second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDEs (notably PDE3 and PDE4), Theophylline increases intracellular cAMP levels, leading to a cascade of events that results in smooth muscle relaxation (bronchodilation) and reduced inflammation[3][5][7].

  • Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of A1 and A2 adenosine receptors[2][5]. Adenosine can cause bronchoconstriction in asthmatic patients[5]. By blocking these receptors, Theophylline counteracts this effect. This mechanism is also responsible for many of its CNS stimulant effects and potential side effects like tachycardia and nervousness[4].

Theophylline_MoA cluster_cAMP cAMP Pathway cluster_Adenosine Adenosine Pathway Theophylline Theophylline PDE Phosphodiesterase (PDE) Enzymes Theophylline->PDE Inhibits (-) AdenosineR Adenosine Receptors (A1, A2) Theophylline->AdenosineR Blocks (-) cAMP cAMP (Cyclic AMP) PDE->cAMP Degrades Bronchoconstriction Adenosine-mediated Bronchoconstriction AdenosineR->Bronchoconstriction CNS_Stimulation CNS Stimulation & Side Effects AdenosineR->CNS_Stimulation Modulates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates SmoothMuscle Smooth Muscle Relaxation (Bronchodilation) PKA->SmoothMuscle Inflammation Reduced Inflammation PKA->Inflammation Adenosine Adenosine Adenosine->AdenosineR Activates

Caption: Theophylline's dual mechanism of action.

Section 2: Pharmacokinetic Profile & Dosing Rationale

Theophylline possesses a narrow therapeutic index , meaning the concentration that provides therapeutic benefit is close to the concentration that causes toxicity[3]. This is the single most critical factor guiding in vivo study design. Metabolism occurs primarily in the liver via cytochrome P450 enzymes (specifically CYP1A2), and clearance can vary significantly between species[2].

Table 1: Comparative Pharmacokinetic Parameters of Theophylline

Species Route Dose (mg/kg) Half-Life (T½) Bioavailability (F%) Key Reference
Mouse PO 10 - 100 Not specified High (assumed) [8][9]
Rat PO 10 Not specified High (assumed) [4]
Dog IV ~8.6 5.7 - 8.4 hours 100% (IV) [10][11]
Dog PO ~10 - 15 ~9.2 hours >80-97% [11][12]
Cat PO ~20 Not specified Excellent [13]
Swine IV Not specified ~11.0 hours 100% (IV) [14]

| Swine | PO | Not specified | Not specified | ~79% |[14] |

Causality Behind Dosing Choices:

  • Dosing Frequency: The half-life dictates the dosing interval. For dogs, a T½ of ~9 hours supports twice-daily (q12h) dosing to maintain steady-state concentrations[12].

  • Dose Selection: Due to the narrow therapeutic index, initial studies should always include a dose-response evaluation. Doses in mice ranging from 10 mg/kg (no measurable CNS effects) to 30-100 mg/kg (measurable CNS stimulation) have been established[8][9]. For rats, 10 mg/kg twice daily is a common starting point for respiratory studies[4].

  • Route of Administration: Oral bioavailability is generally high in most species, making oral gavage (PO) a convenient and clinically relevant route[10][12][14]. Intravenous (IV) administration is used for acute effect studies or to establish baseline pharmacokinetic parameters[6][11].

Section 3: Formulation and Vehicle Selection

Theophylline is sparingly soluble in water. Its salt form, Aminophylline , is a complex of Theophylline and ethylenediamine, which significantly increases aqueous solubility and is often used for intravenous preparations[4][15]. For oral preclinical studies, Theophylline is typically prepared as a suspension.

Protocol 1: Preparation of Theophylline Suspension for Oral Gavage

This protocol describes the preparation of a 5 mg/mL suspension, suitable for a 100 mg/kg dose in mice at an administration volume of 20 mL/kg[8]. Adjust concentration as needed for your target dose and volume.

1. Materials:

  • Theophylline powder (e.g., Sigma-Aldrich)
  • Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium salt (CMC) in distilled water
  • Analytical balance
  • Spatula and weigh boat
  • Glass beaker or conical tube
  • Magnetic stirrer and stir bar (recommended) or vortex mixer
  • Graduated cylinder

2. Procedure:

  • Vehicle Preparation: Prepare the 0.5% CMC solution by slowly adding 0.5 g of CMC to 100 mL of distilled water while stirring vigorously to prevent clumping. Allow it to stir until fully dissolved.
  • Calculation: Determine the total volume of suspension needed. For example, for 10 mice at 20 mL/kg (avg. weight 25g = 0.5 mL/mouse), you need 5 mL. Prepare at least 7-8 mL to account for losses. Let's prepare 10 mL.
  • Weighing: To make 10 mL of a 5 mg/mL suspension, you need: 5 mg/mL * 10 mL = 50 mg of Theophylline. Accurately weigh 50 mg of Theophylline powder.
  • Suspension: Add the weighed Theophylline to the 10 mL of 0.5% CMC vehicle.
  • Homogenization: Mix thoroughly using a vortex mixer for 2-3 minutes or a magnetic stirrer for 15-20 minutes until a uniform, fine suspension is achieved.
  • Validation: Visually inspect the suspension before each animal is dosed to ensure it has not settled. Briefly vortex or stir before drawing each dose. All formulations should be freshly prepared on the day of administration[8].

Section 4: In Vivo Administration Protocols

All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Protocol 2: Oral Gavage (PO) Administration in Mice

1. Materials:

  • Prepared Theophylline suspension
  • Appropriate sized syringes (e.g., 1 mL)
  • 20-22 gauge stainless-steel gavage needles with a ball tip
  • Animal balance

2. Procedure:

  • Acclimatization & Fasting: Acclimatize animals to handling. For oral dosing, a brief fast of 3-4 hours is recommended to standardize gastrointestinal absorption, with continued access to water[8].
  • Dose Calculation: Weigh each mouse immediately before dosing. Calculate the required volume: Volume (mL) = (Body Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL).
  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
  • Administration:
  • Ensure the suspension is well-mixed. Draw up the calculated volume into the syringe.
  • Gently insert the gavage needle into the mouth, passing over the tongue into the esophagus. Do not force the needle.
  • Slowly dispense the liquid.
  • Carefully remove the needle and return the animal to its cage.
  • Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration. Reintroduce food approximately 3 hours post-dosing[8].

Protocol 3: Intraperitoneal (IP) Injection in Rodents

1. Rationale: While oral is more common, IP can be used for rapid systemic exposure when oral absorption is a confounding factor. A sterile, filtered solution (not suspension) is required. Due to Theophylline's low solubility, this often requires using Aminophylline or a solubilizing vehicle (use with caution and appropriate vehicle controls).

2. Procedure:

  • Preparation: Use a sterile formulation.
  • Animal Restraint: Securely restrain the rodent to expose the abdomen. The animal is typically positioned with its head tilted downwards.
  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline (to miss the bladder and major vessels).
  • Injection: Insert a 25-27 gauge needle at a 15-20 degree angle. Aspirate briefly to ensure no fluid (urine, blood) is drawn back. Inject the solution smoothly.
  • Monitoring: Return the animal to its cage and monitor for signs of distress.

Section 5: Experimental Workflow: CNS Safety Assessment in Mice

This workflow is based on a modified Irwin test, a standard method for evaluating neurobehavioral effects[8][9].

Experimental_Workflow acclimatize 1. Animal Acclimatization (7 days) randomize 2. Randomization & Grouping (e.g., Vehicle, 10, 30, 100 mg/kg) acclimatize->randomize baseline 3. Baseline Observations (T=0) (Irwin Test, Body Temp) randomize->baseline fasting 4. Fasting (3-4 hours) baseline->fasting dosing 5. Oral Gavage Administration fasting->dosing post_dose 6. Post-Dose Observations (T=1, 2, 4, 6, 24 hr) dosing->post_dose endpoints Endpoints Measured: - Spontaneous Locomotion - Motor Coordination - Body Temperature - Autonomic Signs post_dose->endpoints analysis 7. Data Analysis (Statistics, Dose-Response) post_dose->analysis

Caption: Workflow for a CNS safety pharmacology study.

Section 6: Strategic Framework for Novel Xanthine Derivatives

For a novel compound like 8,8'-methylenebis(2-thio-theophylline) , a structured, tiered approach is mandatory. Direct extrapolation from Theophylline is unsafe.

  • Tier 1: In Vitro Characterization

    • Physicochemical Properties: Determine aqueous solubility, stability at different pH values, and logP. This informs formulation development.

    • Target Engagement: Conduct binding assays for adenosine receptor subtypes (A1, A2A, A2B, A3) and enzymatic assays for key PDE isoenzymes (PDE3, PDE4, PDE5). This establishes potency and selectivity relative to Theophylline.

    • In Vitro Safety: Assess cytotoxicity in a relevant cell line (e.g., HepG2 for liver toxicity).

  • Tier 2: In Vivo Non-GLP Discovery Toxicology & Pharmacokinetics

    • Dose Range Finding (DRF): Administer single, escalating doses to a small number of rodents. Observe for overt signs of toxicity to identify a maximum tolerated dose (MTD).

    • Pilot Pharmacokinetics (PK): Administer a single, well-tolerated dose via IV and the intended clinical route (e.g., PO). Collect blood samples over time to determine key parameters like T½, Cmax, AUC, and oral bioavailability (F%). This is critical for selecting a rational dose and schedule for efficacy studies.

  • Tier 3: In Vivo Efficacy (Pharmacodynamics)

    • Based on the PK/PD and safety data from Tier 2, design efficacy studies in a relevant disease model (e.g., an ovalbumin-induced asthma model). The doses selected should aim to achieve plasma exposures that were shown to be safe and are hypothesized to be effective based on in vitro potency.

This systematic approach ensures that animal studies are conducted ethically and efficiently, maximizing the potential for generating meaningful and translatable data while minimizing risk.

References

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  • Koritz, G.D., et al. (1981). Pharmacokinetics of Theophylline in Swine: A Potential Model for Human Drug Bioavailability Studies. Journal of Veterinary Pharmacology and Therapeutics, 4(3), 233-9. [Link]

  • McKiernan, B.C., et al. (1981). Pharmacokinetic studies of theophylline in dogs. Journal of Veterinary Pharmacology and Therapeutics, 4(2), 103-10. [Link]

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Advanced NMR Spectroscopy Characterization Protocols for 8,8'-Methylenebis(2-thio-theophylline)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary

The structural elucidation of bis-xanthine architectures, such as 8,8'-methylenebis(2-thio-theophylline) , presents unique challenges in nuclear magnetic resonance (NMR) spectroscopy. As a symmetric dimer linked via a methylene bridge at the C8 position, the molecule yields a deceptively simple NMR spectrum due to time-averaged C2v​ symmetry. Furthermore, the substitution of the C2 carbonyl oxygen with a sulfur atom (2-thioxo modification) significantly alters the electronic environment and magnetic anisotropy of the purine ring[1].

This application note provides a self-validating, step-by-step methodology for the complete 1 H and 13 C NMR assignment of 8,8'-methylenebis(2-thio-theophylline). By detailing the causality behind solvent selection, relaxation delays, and 2D correlation strategies, this guide ensures high-fidelity data acquisition for drug development professionals working with lipophilic bis-purine derivatives.

Structural Rationale & Mechanistic Insights

To characterize this compound accurately, one must understand how its structural modifications dictate its physical and magnetic properties:

  • Symmetry-Induced Spectral Collapse: The molecule consists of two identical 2-thio-theophylline units. Consequently, the 15 carbons and 16 protons collapse into just 8 distinct carbon signals and 4 distinct proton environments .

  • The 2-Thioxo Deshielding Effect: In standard theophylline, the N1 and N3 methyl groups resonate around 3.2 and 3.4 ppm, respectively. The introduction of the C2=S group strongly deshields these adjacent methyls due to the altered magnetic anisotropy of the thiocarbonyl bond, pushing them downfield to ~3.5 ppm and ~3.9 ppm[2].

  • Tautomeric Line Broadening: The imidazole ring undergoes rapid N7-H N9-H tautomerization. At ambient temperatures (298 K), this exchange occurs at an intermediate rate on the NMR timescale, often causing the C4, C5, and C8 carbon signals to broaden into the baseline.

Experimental Causality: Why These Parameters?

A robust protocol is not just a list of steps; it is a series of deliberate, scientifically grounded choices.

  • Solvent Selection (DMSO- d6​ ): Bis-theophylline derivatives exhibit strong intermolecular hydrogen bonding (N7-H O=C6) and profound π−π stacking, rendering them nearly insoluble in standard non-polar solvents like CDCl 3​ [3]. DMSO- d6​ is mandatory because it disrupts these networks, ensuring sharp resonance lines and sufficient signal-to-noise (S/N) ratios.

  • Extended Relaxation Delays ( D1​ ): Out of the 8 distinct carbon signals, 5 are quaternary (C2=S, C4, C5, C6=O, C8). Quaternary carbons lack the efficient dipole-dipole relaxation provided by attached protons, resulting in exceptionally long T1​ relaxation times. A D1​ delay of ≥2.5 seconds is critical to prevent signal saturation during 13 C and HMBC acquisitions.

  • HMBC Long-Range Coupling Optimization: The standard HMBC delay is optimized for an 8 Hz coupling constant ( ∼62.5 ms). This is perfectly tuned to capture the crucial 3JCH​ correlations in purine systems, allowing us to unequivocally differentiate the N1 and N3 methyl groups.

Step-by-Step NMR Acquisition Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of highly purified 8,8'-methylenebis(2-thio-theophylline).

  • Dissolution: Dissolve the solid in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v TMS as an internal standard.

  • Homogenization: Sonicate the sample for 5 minutes at 30 °C to ensure complete dissolution and disrupt any residual π -stacked aggregates.

  • Transfer: Transfer the clear solution to a high-quality 5 mm NMR tube (e.g., Norell 509-UP).

Phase 2: Spectrometer Tuning (Recommended: 500+ MHz with Cryoprobe)
  • Insert the sample and lock onto the deuterium signal of DMSO- d6​ .

  • Perform automated or manual 3D gradient shimming ( z,x,y,z2,z3 ) until the TMS line width is <0.5 Hz.

  • Critical Step: Elevate the probe temperature to 333 K (60 °C) . This pushes the N7/N9 tautomeric exchange into the fast regime, coalescing the broad C4, C5, and C8 signals into sharp, easily identifiable peaks.

Phase 3: Data Acquisition
  • 1D 1 H NMR (zg30): Spectral width of 16 ppm (to capture the N7-H proton at ~13.5 ppm); D1​ = 1.5 s; 32 scans.

  • 1D 13 C NMR (zgpg30 or UDEFT): Spectral width of 220 ppm; D1​ = 3.0 s ; 1024–2048 scans (depending on cryoprobe availability).

  • 2D HSQC (hsqcedetgpsisp2.2): Multiplicity-edited to distinguish the CH 2​ bridge (negative phase) from the N-CH 3​ groups (positive phase).

  • 2D HMBC (hmbcgplpndqf): D1​ = 1.5 s; long-range coupling delay set to 62.5 ms (optimized for J=8 Hz); 2048 ( F2​ ) × 256 ( F1​ ) data points.

NMR_Workflow A Sample Prep: DMSO-d6 (Disrupts H-Bonding & Stacking) B 1D 1H NMR (zg30) (Identify Bridge CH2 & N-CH3) A->B C 1D 13C NMR (zgpg30) (Long D1 for 5 Quaternary Carbons) B->C D 2D HSQC (Direct 1J C-H Mapping) C->D E 2D HMBC (Confirm C8-CH2-C8' Linkage) D->E

Fig 1. Step-by-step NMR characterization workflow for bis-xanthine derivatives.

Quantitative Data Presentation: Expected Assignments

The following tables summarize the expected chemical shifts based on the magnetic anisotropy of the 2-thio modification and the methylene bridge[2][4][5].

Table 1: 1 H NMR Assignments (DMSO- d6​ , 333 K)
PositionMultiplicityIntegrationExpected Shift (ppm)Assignment Justification
N1-CH 3​ Singlet (s)6H3.45 - 3.55Deshielded by adjacent C=O and C=S
N3-CH 3​ Singlet (s)6H3.85 - 3.95Strongly deshielded by C=S and C4 bridgehead
C8-CH 2​ -C8' Singlet (s)2H4.25 - 4.40Methylene bridge linking two aromatic purine rings
N7-H Broad Singlet (br s)2H13.0 - 13.5Exchangeable imidazole proton; broad due to quadrupolar relaxation
Table 2: 13 C NMR Assignments (DMSO- d6​ , 333 K)
PositionCarbon TypeExpected Shift (ppm)Diagnostic HMBC Correlations ( 1 H 13 C)
C5 Quaternary107.0 - 109.0N7-H
N1-CH 3​ Primary28.0 - 30.0-
N3-CH 3​ Primary32.0 - 35.0-
C8-CH 2​ -C8' Secondary25.0 - 30.0-
C8 Quaternary146.0 - 149.0C8-CH 2​ , N7-H
C4 Quaternary148.0 - 151.0N3-CH 3​
C6=O Quaternary153.0 - 156.0N1-CH 3​
C2=S Quaternary173.0 - 176.0N1-CH 3​ , N3-CH 3​

Self-Validating Regiochemical Assignment (HMBC)

To ensure scientific integrity, the protocol must be self-validating. The 2D HMBC spectrum acts as the ultimate proof of structure by mapping the logical relationships between the proton and carbon networks:

  • Validating the Methylene Bridge: The singlet at ~4.3 ppm (CH 2​ ) must show a strong 2J correlation to the quaternary carbon at ~148 ppm (C8). This unequivocally proves that the two rings are linked at the C8 position[5].

  • Differentiating the Methyl Groups: Because the 1D 1 H spectrum yields two identical 6H singlets, they cannot be assigned by integration.

    • The N1-CH 3​ proton signal will show 3J correlations to both the C6=O (~154 ppm) and the C2=S (~174 ppm) carbons.

    • The N3-CH 3​ proton signal will show 3J correlations to the C2=S (~174 ppm) and the C4 bridgehead carbon (~149 ppm)[2].

HMBC_Map CH2 Bridge -CH2- δH ~4.3 C8 C8 (Quat) δC ~148 CH2->C8 2J N1CH3 N1-CH3 δH ~3.5 C2 C2=S δC ~174 N1CH3->C2 3J C6 C6=O δC ~154 N1CH3->C6 3J N3CH3 N3-CH3 δH ~3.9 N3CH3->C2 3J C4 C4 (Quat) δC ~149 N3CH3->C4 3J

Fig 2. Key 2J and 3J HMBC correlations establishing the regiochemical assignment of the bis-xanthine framework.

References

  • Title: Complete assignments of the 1H, 13C and 15N NMR spectra of caffeine Source: Spectrochimica Acta Part A Molecular and Biomolecular Spectroscopy URL: [Link]

  • Title: Water-Mediated Chiral Resolution of Ag–NHC(Nucleobase) Complexes Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: “Dynamical Docking” of Cyclic Dinuclear Au(I) Bis-N-heterocyclic Complexes Facilitates Their Binding to G-Quadruplexes Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Sources

Application Note: Formulation Strategies for Targeted Pulmonary Delivery of 8,8'-Methylenebis(2-thio-theophylline)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Nanomedicine Researchers, and Pulmonary Drug Delivery Specialists. Content Focus: Physicochemical profiling, thermodynamic formulation rationale, and self-validating protocols for Lipid-Polymer Hybrid Nanoparticles (LPHNs).

Scientific Rationale & The "Brick Dust" Challenge

Theophylline (1,3-dimethylxanthine) is a foundational methylxanthine drug prescribed for chronic obstructive pulmonary disease (COPD) and asthma[1]. It induces bronchodilation primarily by inhibiting phosphodiesterase (PDE) isozymes (PDE III and IV), thereby preventing the degradation of intracellular cyclic AMP (cAMP)[2]. However, its clinical utility is severely hampered by a narrow therapeutic index (10–20 mg/L); systemic concentrations exceeding 20 mg/L can trigger life-threatening tachyarrhythmias and seizures[3],[2].

To enhance target specificity and alter receptor binding kinetics, researchers have synthesized dimeric and thio-substituted derivatives, such as Theophylline, 8,8'-methylenebis(2-thio-) (CAS: 1915-58-8)[4],[5]. While this bis-purine dimer offers distinct pharmacological advantages, it presents a profound formulation hurdle known in pharmaceutics as the "brick dust" phenomenon.

Table 1: Physicochemical Profile & Formulation Implications

Data sourced from the EPA CompTox Chemicals Dashboard[6] and NCATS[7].

Physicochemical PropertyValueFormulation Implication (Causality)
Molecular Weight 404.47 g/mol Bulky dimer; requires a nanocarrier with high core capacity to achieve therapeutic payload.
LogKow (Octanol-Water) -0.515Poor lipid solubility; precludes the use of standard oil-in-water emulsions or simple liposomes.
Water Solubility 3.94 × 10⁻³ mg/LExtremely poor aqueous solubility; cannot be formulated as a simple aqueous inhalation solution.
Melting Point 251 °CHigh crystal lattice energy. The molecule strongly resists solvation in both aqueous and lipid phases.
pKa (Acidic / Basic) 7.28 / 0.725Predominantly unionized at physiological pH (7.4), influencing partitioning behavior in the lungs.

The Causality of the Formulation Strategy: A LogKow of -0.515 typically suggests slight hydrophilicity, yet the aqueous solubility of this compound is practically zero[6]. This paradox occurs because the high melting point (251 °C) dictates a massive crystal lattice energy—driven by extensive intermolecular hydrogen bonding and π-π stacking between the rigid bis-purine rings. Because the drug will not spontaneously dissolve in lipids or water, it must be kinetically trapped in an amorphous state .

To achieve this, we utilize Lipid-Polymer Hybrid Nanoparticles (LPHNs) . A hydrophobic polymeric core (PLGA) disrupts the drug's crystal lattice during rapid nanoprecipitation, while a biomimetic lipid monolayer (DPPC and DSPE-PEG) stabilizes the particle and facilitates mucopenetration in the deep lung tissue.

Mechanistic Pathway of Targeted Delivery

By aerosolizing these LPHNs directly into the pulmonary tree, we bypass first-pass metabolism and localize the PDE-inhibitory effect to the bronchial smooth muscle, drastically reducing the risk of systemic toxicity[2].

Mechanism Uptake Alveolar Macrophage & Epithelial Cell Uptake Release Endolysosomal Escape & Intracellular Drug Release Uptake->Release PDE Inhibition of PDE III & IV Isozymes Release->PDE Bis-thio-theophylline cAMP Intracellular Accumulation of cAMP / cGMP PDE->cAMP Prevents degradation PKA Protein Kinase A Activation cAMP->PKA Effect Targeted Bronchodilation & Anti-inflammatory Response PKA->Effect

Fig 1. Intracellular signaling pathway of targeted Bis-thio-theophylline delivery.

Experimental Protocols: Self-Validating LPHN Synthesis

The following protocol utilizes microfluidic nanoprecipitation. This method is chosen over bulk mixing because the millisecond mixing times force the PLGA polymer to precipitate faster than the bis-thio-theophylline can crystallize, ensuring a stable amorphous solid dispersion.

Workflow Org Organic Phase Bis-thio-theophylline + PLGA (Acetone/DMF) Mix Microfluidic Mixing (Rapid Nanoprecipitation) Org->Mix 1 mL/min Aq Aqueous Phase DPPC + DSPE-PEG (Ultrapure Water) Aq->Mix 5 mL/min Evap Solvent Evaporation (Rotary Evaporator, 40°C) Mix->Evap Purify Ultrafiltration & Washing (100 kDa MWCO) Evap->Purify Final Targeted LPHNs (Ready for Aerosolization) Purify->Final

Fig 2. Microfluidic formulation workflow for Bis-thio-theophylline LPHNs.

Protocol A: Preparation of Organic and Aqueous Phases
  • Organic Phase Formulation: Dissolve 10 mg of 8,8'-methylenebis(2-thio-theophylline) and 40 mg of PLGA (50:50, MW 30,000) in 2 mL of a co-solvent system comprising Acetone and DMF (1:1 v/v).

    • Causality Note: DMF is strictly required to break the strong intermolecular hydrogen bonds of the bis-purine rings. Acetone is included to ensure rapid solvent diffusion into the aqueous phase during mixing.

    • Self-Validation Checkpoint 1: Inspect the solution against a dark background. It must be 100% optically clear. Any turbidity indicates incomplete dissolution of the crystal lattice, which will seed premature crystallization and ruin encapsulation.

  • Aqueous Phase Formulation: Disperse 10 mg of DPPC (lung surfactant mimic) and 2 mg of DSPE-PEG2000 in 10 mL of pre-heated (60 °C) ultrapure water. Probe sonicate for 2 minutes to form small unilamellar vesicles.

Protocol B: Microfluidic Nanoprecipitation & Purification
  • Load the organic and aqueous phases into separate glass syringes.

  • Connect to a staggered herringbone microfluidic mixer. Set the flow rates to 1 mL/min for the organic phase and 5 mL/min for the aqueous phase.

  • Collect the nanoparticle suspension in a round-bottom flask.

  • Solvent Removal: Immediately transfer the flask to a rotary evaporator. Evaporate the Acetone/DMF under reduced pressure (40 °C, 50 mbar) for 30 minutes.

  • Purification: Transfer the suspension to Amicon® Ultra-15 centrifugal filter units (100 kDa MWCO). Centrifuge at 3,000 × g for 15 minutes. Wash three times with ultrapure water to remove unencapsulated drug and residual DMF.

Protocol C: Physicochemical Validation & Quality Control

Before proceeding to in vitro aerosolization assays, the LPHNs must pass strict quality control metrics to ensure they are suitable for deep lung deposition.

  • Dynamic Light Scattering (DLS): Dilute 10 µL of the purified LPHN suspension in 1 mL of water.

    • Self-Validation Checkpoint 2:

      • Z-average: Must be between 100 nm and 150 nm . Particles >200 nm are rapidly cleared by alveolar macrophages; particles <50 nm are often exhaled.

      • Polydispersity Index (PDI): Must be < 0.2 , indicating a monodisperse population necessary for uniform aerosolization.

  • Encapsulation Efficiency (EE%): Lyophilize a 1 mL aliquot of the LPHN suspension. Dissolve the resulting powder in 1 mL of DMF to completely break down the PLGA core. Quantify the drug via HPLC (UV detection at 275 nm).

    • Self-Validation Checkpoint 3: EE% must exceed 75% . If EE% is lower, the drug is likely crystallizing out of the polymer matrix during mixing; increase the DMF ratio in the organic phase.

References

  • U.S. Environmental Protection Agency (EPA). "Theophylline, 8,8'-methylenebis(2-thio-) - Chemical Details". EPA CompTox Chemicals Dashboard.[Link]

  • U.S. Environmental Protection Agency (EPA). "Theophylline, 8,8'-methylenebis(2-thio-) - Properties". EPA CompTox Chemicals Dashboard.[Link]

  • National Center for Advancing Translational Sciences (NCATS). "8,8'-METHYLENEBIS(2-THIO-THEOPHYLLINE)". Inxight Drugs.[Link]

  • Drugs.com. "Theophylline Oral Solution: Clinical Pharmacology & Package Insert".[Link]

  • AA Pharma. "Theophylline sustained release tablets - Product Monograph".[Link]

  • Wikipedia. "Theophylline - Pharmacokinetics and Mechanism of Action".[Link]

  • ResearchGate. "Theophylline: New perspectives for an old drug".[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Mass Spectrometry Analysis of Theophylline and 8,8'-methylenebis(2-thio-)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of reducing background noise in the mass spectrometry analysis of Theophylline and 8,8'-methylenebis(2-thio-). Our focus is on providing practical, field-proven insights to enhance the quality and reliability of your experimental data.

Introduction: The Challenge of Background Noise

In quantitative mass spectrometry, achieving a high signal-to-noise ratio (S/N) is paramount for accurate and reproducible results.[1][2] Background noise, often referred to as chemical noise, can originate from a multitude of sources, including the sample matrix, solvents, instrument components, and the laboratory environment.[3][4][5] This guide will dissect the common causes of elevated background noise when analyzing Theophylline and 8,8'-methylenebis(2-thio-) and provide systematic approaches to mitigate these interferences.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section is designed to help you diagnose and resolve high background noise issues based on the specific symptoms you are observing in your chromatograms and mass spectra.

Symptom 1: High, Consistent Baseline Noise Across the Entire Chromatogram

Potential Cause: This often points to a systemic contamination issue within the LC-MS system.

Troubleshooting Steps:

  • Solvent and Mobile Phase Purity:

    • Question: Are you using LC-MS grade solvents and additives?

    • Expert Insight: Even high-grade solvents can contain contaminants that contribute to background noise.[6][7] Always use freshly opened, high-purity solvents. Volatile buffer salts are essential, as non-volatile salts can precipitate in the mass spectrometer.[6]

    • Action: Prepare fresh mobile phase using LC-MS grade water, organic solvents (e.g., acetonitrile, methanol), and additives (e.g., formic acid, ammonium acetate).[7][8] Filter all mobile phases before use.[6]

  • System Contamination:

    • Question: When was the last time the LC and MS systems were thoroughly cleaned?

    • Expert Insight: Over time, contaminants from samples, mobile phases, and the environment can accumulate in the solvent lines, pump, injector, column, and ion source.[5][9] This buildup can lead to a consistently high baseline.

    • Action:

      • Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water) to remove accumulated contaminants.

      • Clean the mass spectrometer's ion source, including the ESI probe, capillary, and cone/orifice.[9][10] Refer to your instrument manufacturer's guidelines for specific cleaning protocols.

  • Gas Purity:

    • Question: Are you using high-purity nitrogen for nebulizing and drying gases?

    • Expert Insight: Impurities in the gas supply can introduce background ions.

    • Action: Ensure the use of high-purity nitrogen and consider installing in-line gas purifiers.

Symptom 2: Sporadic or "Spiky" Noise in the Chromatogram

Potential Cause: This is often indicative of electronic noise, an unstable spray in the ion source, or particulate matter in the system.

Troubleshooting Steps:

  • Electrospray Stability:

    • Question: Is the electrospray visually stable?

    • Expert Insight: An unstable electrospray can lead to erratic ion generation and, consequently, spiky noise. This can be caused by a clogged ESI needle, improper positioning, or incorrect source parameters.

    • Action:

      • Visually inspect the electrospray. It should be a fine, consistent mist.

      • Clean or replace the ESI needle.

      • Optimize the ESI probe position relative to the mass spectrometer inlet.[10]

      • Optimize source parameters such as gas flows and temperatures.[11][12][13]

  • Electronic Issues:

    • Question: Are all electronic connections secure?

    • Expert Insight: Loose connections or grounding issues can introduce electronic noise.

    • Action: Check all cables and connections to the mass spectrometer and its peripherals. Ensure proper grounding of the instrument.

Symptom 3: High Background Noise Only When a Sample is Injected (Matrix Effects)

Potential Cause: This strongly suggests that components of the sample matrix are co-eluting with your analytes and causing ion suppression or enhancement.[14]

Troubleshooting Steps:

  • Sample Preparation:

    • Question: Is your sample preparation method adequate for removing matrix interferences?

    • Expert Insight: For complex matrices like plasma, urine, or environmental samples, a simple "dilute and shoot" approach is often insufficient.[7][11] Matrix components such as phospholipids, salts, and proteins can significantly impact ionization efficiency.[14]

    • Action: Implement a more rigorous sample cleanup technique.

      • Solid-Phase Extraction (SPE): Highly effective for selectively isolating analytes from complex matrices.[1]

      • Liquid-Liquid Extraction (LLE): A classic technique for separating compounds based on their differential solubility in immiscible liquids.[1]

      • Protein Precipitation (PPT): A simpler method, but may not remove all interfering matrix components.[15]

  • Chromatographic Separation:

    • Question: Is your chromatographic method separating the analytes from the bulk of the matrix components?

    • Expert Insight: Optimizing the LC method can chronologically separate the analytes from interfering matrix components, preventing them from entering the mass spectrometer at the same time.

    • Action:

      • Gradient Optimization: Develop a gradient elution profile that provides better resolution between your analytes and the matrix.

      • Column Chemistry: Experiment with different column stationary phases (e.g., C18, HILIC) to achieve a different selectivity. For Theophylline, a C18 column is commonly used.[16] HILIC can be an alternative for polar compounds.[15]

      • Divert Valve: Use a divert valve to direct the early-eluting, unretained matrix components to waste before they enter the mass spectrometer.[13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common background ions I should look out for?

A1: Common background ions often originate from solvents, plasticizers, and detergents. Some frequently observed ions include:

  • From Solvents: Clusters of acetonitrile and methanol.[17]

  • Plasticizers: Phthalates are ubiquitous and can leach from plastic containers and tubing.[18]

  • Polymers: Polyethylene glycol (PEG) and polypropylene glycol (PPG) are common contaminants.[17][18]

  • Siloxanes: Often found in vacuum pump oils and can appear as repeating units in the high mass range.[19]

A comprehensive list of common contaminant ions can be found in various online databases and publications.[17][18][20]

Q2: How can I differentiate between chemical noise and electronic noise?

A2: Chemical noise is typically characterized by a "hairy" or "grassy" baseline in the mass spectrum, with signals at many m/z values.[4] It will often increase when the LC flow is directed into the MS. Electronic noise, on the other hand, is usually more random and "spiky" and may be present even when there is no solvent flow.

Q3: For Theophylline analysis in plasma, what is the best sample preparation technique to minimize matrix effects?

A3: While protein precipitation is a quick method, Solid-Phase Extraction (SPE) is generally superior for minimizing matrix effects in plasma analysis of Theophylline.[1] SPE allows for a more selective cleanup, removing a larger portion of interfering phospholipids and other endogenous components. Liquid-phase microextraction (LPME) is another advanced technique that has shown excellent results for Theophylline in various matrices.[8][21]

Q4: I am observing significant ion suppression for 8,8'-methylenebis(2-thio-). What are the likely causes?

A4: Ion suppression for a sulfur-containing compound like 8,8'-methylenebis(2-thio-) in complex matrices can be due to several factors:

  • Co-eluting Matrix Components: As with Theophylline, endogenous compounds in the sample can compete for ionization.

  • Charge State Competition: High concentrations of other easily ionizable species can suppress the ionization of your analyte.

  • Analyte-Specific Interactions: The thiol groups in the molecule may interact with metal ions present in the LC system or matrix, leading to adduct formation and a decrease in the desired protonated or deprotonated molecular ion signal.

Q5: What is the role of an internal standard in mitigating background noise issues?

A5: While an internal standard (IS) does not directly reduce background noise, it is crucial for compensating for its effects, particularly matrix-induced ion suppression or enhancement.[22] A stable isotope-labeled (SIL) internal standard is the gold standard as it co-elutes with the analyte and experiences the same matrix effects, leading to more accurate and precise quantification.

Part 3: Experimental Protocols & Data

Protocol 1: General Purpose LC-MS System Flush

Objective: To remove systemic contamination from the LC system.

Materials:

  • LC-MS Grade Water

  • LC-MS Grade Isopropanol (IPA)

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Acetonitrile (ACN)

Procedure:

  • Remove the column from the system and replace it with a union or a restriction capillary.

  • Place all solvent lines into a bottle of 100% IPA.

  • Flush the system at a low flow rate (e.g., 0.2 mL/min) for 30 minutes.

  • Replace the IPA with LC-MS grade water and flush for 30 minutes.

  • Sequentially flush with MeOH and ACN for 30 minutes each.

  • Finally, flush with the initial mobile phase conditions of your analytical method until the baseline is stable.

Protocol 2: Solid-Phase Extraction (SPE) for Theophylline in Plasma

Objective: To extract Theophylline from plasma while minimizing matrix interferences.

Materials:

  • Mixed-mode or polymeric reversed-phase SPE cartridges

  • Plasma sample containing Theophylline

  • Methanol (for conditioning and elution)

  • Water (for equilibration)

  • 5% Methanol in water (for washing)

  • Nitrogen evaporator

Procedure:

  • Condition: Pass 1 mL of Methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with water) onto the cartridge.

  • Wash: Pass 1 mL of 5% Methanol in water through the cartridge to remove polar interferences.

  • Elute: Elute Theophylline with 1 mL of Methanol.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Table 1: Recommended LC-MS Parameters for Theophylline Analysis
ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, <2 µmProvides good retention and peak shape for Theophylline.[16]
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes Theophylline from the column.
Gradient 5-95% B over 5 minutesEnsures separation from early-eluting matrix components.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Ionization Mode Positive Electrospray Ionization (ESI+)Theophylline readily forms a protonated molecule [M+H]+.[15]
MRM Transition m/z 181.1 -> 124.1A common and specific transition for Theophylline quantification.[15][22]

Part 4: Visualizations

Diagram 1: Troubleshooting Logic for High Background Noise

Troubleshooting_Logic Start High Background Noise Observed Symptom Characterize the Noise Start->Symptom Consistent Consistent High Baseline Symptom->Consistent Consistent Sporadic Sporadic/Spiky Noise Symptom->Sporadic Sporadic Sample_Dependent Noise with Sample Injection Symptom->Sample_Dependent Sample-Dependent Solvent_Check Check Solvent/Mobile Phase Purity Consistent->Solvent_Check Spray_Check Check ESI Stability & Position Sporadic->Spray_Check Sample_Prep Optimize Sample Preparation (SPE, LLE) Sample_Dependent->Sample_Prep System_Clean Perform System Flush & Source Clean Solvent_Check->System_Clean Gas_Check Verify Gas Purity System_Clean->Gas_Check Electronics_Check Inspect Electronic Connections Spray_Check->Electronics_Check Chroma_Opt Improve Chromatographic Separation Sample_Prep->Chroma_Opt

Caption: A decision tree for troubleshooting high background noise.

Diagram 2: Workflow for Minimizing Matrix Effects

Matrix_Effect_Workflow cluster_Pre_Analysis Pre-Analysis Strategy cluster_Analysis Analytical Optimization cluster_Post_Analysis Data Validation Sample Complex Sample (e.g., Plasma) Sample_Prep Rigorous Sample Prep (e.g., SPE) Sample->Sample_Prep Chromatography Optimized LC Method (Gradient, Column) Sample_Prep->Chromatography Divert Use Divert Valve Chromatography->Divert MS_Settings Fine-tune MS Parameters Divert->MS_Settings Internal_Std Use Stable Isotope Labeled Internal Standard MS_Settings->Internal_Std Result Reduced Noise, Accurate Quantification Internal_Std->Result

Sources

Technical Support Center: Troubleshooting High-Dose Cytotoxicity of 8,8'-Methylenebis(2-thio-theophylline)

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Causality Analysis

Welcome to the Application Scientist Support Center. Working with dimeric xanthine derivatives like 8,8'-methylenebis(2-thio-theophylline) (CAS: 1915-58-8) presents unique challenges in in vitro and in vivo assays[1]. With a molecular weight of 404.47 g/mol and a highly lipophilic bis-purine scaffold[2], this compound exhibits distinct physicochemical behaviors compared to monomeric theophylline. At high doses (typically >50 µM), researchers frequently encounter confounding cytotoxicity[3]. This guide synthesizes mechanistic causality with field-proven protocols to help you isolate target-specific pharmacological effects from formulation artifacts or off-target toxicity.

Quantitative Data Summary

To troubleshoot effectively, we must first compare the parameters of the bis-derivative against the standard monomer to understand the root cause of high-dose anomalies.

Parameter8,8'-methylenebis(2-thio-theophylline)Standard TheophyllineImplication for High-Dose Experiments
Molecular Weight 404.47 g/mol [2]180.16 g/mol Bulky bis-structure reduces cellular efflux efficiency, leading to intracellular accumulation.
Aqueous Solubility Highly restricted8.3 mg/mLHigh risk of micro-precipitation in standard aqueous assay media (e.g., DMEM/RPMI).
PDE Inhibition Potentiated (dimeric effect)~100 µM (IC50)Off-target cAMP accumulation at >50 µM triggers intrinsic apoptosis[4].
Redox Potential High (due to 2-thio groups)LowInduces GSH depletion and reactive oxygen species (ROS) generation.

Troubleshooting Guide & FAQs

Q1: I am observing sudden cell death at concentrations >50 µM, accompanied by cloudy culture media. Is this a specific cytotoxic mechanism? A1: This is likely an artifact of poor aqueous solubility rather than target-mediated toxicity. The methylene bridge and 2-thio substitutions dramatically increase the compound's lipophilicity. At high doses, the compound forms micro-precipitates. These aggregates physically disrupt lipid bilayers, inducing necrotic cell death that masks true pharmacological activity. Actionable Insight: Transition from standard DMSO stock dilution to a Solid Lipid Nanoparticle (SLN) or cyclodextrin-based formulation to maintain compound bioavailability without aggregation[5].

Q2: My cells show signs of apoptosis (e.g., caspase-3 activation) even when the compound is fully dissolved. What is the molecular cause? A2: Theophylline derivatives are well-documented non-selective phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists[4]. The dimeric nature of 8,8'-methylenebis(2-thio-theophylline) can enhance this affinity. Excessive PDE inhibition leads to supraphysiological cAMP accumulation. This hyperactivates Protein Kinase A (PKA), which can trigger intrinsic apoptotic pathways in susceptible cell lines.

Q3: We detect high levels of reactive oxygen species (ROS) shortly after high-dose administration. How does the compound induce oxidative stress? A3: The 2-thio groups on the purine rings are highly redox-active. In the reducing environment of the cytosol, high concentrations of the compound can interact with intracellular thiols, depleting glutathione (GSH) through redox cycling. This depletion removes the cell's primary antioxidant defense, leading to an accumulation of ROS, mitochondrial depolarization, and subsequent cytotoxicity.

Mechanistic Visualization

Mechanism Compound 8,8'-methylenebis (2-thio-theophylline) High Dose PDE PDE Inhibition Compound->PDE Thio 2-Thio Redox Activity Compound->Thio Agg Micro-aggregation Compound->Agg cAMP cAMP Accumulation PDE->cAMP ROS GSH Depletion / ROS Thio->ROS Membrane Membrane Disruption Agg->Membrane Apoptosis Apoptosis (Caspase-3) cAMP->Apoptosis ROS->Apoptosis Necrosis Necrosis Membrane->Necrosis

Mechanistic pathways of high-dose 8,8'-MB2TT cytotoxicity.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in checkpoints that verify the methodology's success independently of the experimental outcome.

Protocol 1: Solid Lipid Nanoparticle (SLN) Formulation for High-Dose Delivery

Purpose: To prevent micro-aggregation and physical necrosis at doses >50 µM[5].

  • Lipid Phase Preparation: Melt 50 mg of glycerol monostearate at 70°C. Dissolve 5 mg of 8,8'-methylenebis(2-thio-theophylline) into the lipid phase.

  • Aqueous Phase Preparation: Heat 10 mL of 1% (w/v) Poloxamer 188 solution to 70°C.

  • Emulsification: Add the aqueous phase to the lipid phase dropwise under high-speed homogenization (15,000 rpm) for 5 minutes.

  • Cooling & Sonication: Rapidly cool the emulsion in an ice bath while sonicating (probe sonicator, 40% amplitude) for 3 minutes to form SLNs.

  • Self-Validation Checkpoint: Perform Dynamic Light Scattering (DLS) on the final dispersion. The protocol is validated and safe for cell culture ONLY if the Polydispersity Index (PDI) is <0.3 and the Z-average diameter is <200 nm. This proves the absence of large aggregates that cause false-positive cytotoxicity.

Protocol 2: Multiplexed Cytotoxicity & ROS Deconvolution Assay

Purpose: To distinguish between ROS-mediated apoptosis and cAMP-mediated apoptosis.

  • Seeding: Seed cells in a 96-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight.

  • Pre-treatment: Treat half the wells with 5 mM N-acetylcysteine (NAC, an antioxidant) for 1 hour.

  • Compound Dosing: Administer 8,8'-methylenebis(2-thio-theophylline) at varying high doses (50–200 µM).

  • ROS Detection: After 4 hours, add 10 µM H2DCFDA (ROS indicator) and incubate for 30 minutes. Read fluorescence (Ex/Em 485/535 nm).

  • Viability Readout: After 24 hours, perform a standard WST-8 (CCK-8) assay to measure cell viability.

  • Self-Validation Checkpoint: The assay system validates itself if the positive control wells (treated with 100 µM H2O2) show a >3-fold increase in H2DCFDA fluorescence at 4 hours, but this signal is completely quenched in the NAC-pretreated H2O2 wells. If this holds true, any toxicity observed in the compound-treated, NAC-rescued wells can be confidently attributed to PDE/cAMP pathways rather than oxidative stress.

Troubleshooting Workflow

Workflow Start High-Dose Cytotoxicity Observed CheckMedia Is the media cloudy or are crystals visible? Start->CheckMedia Yes1 Yes CheckMedia->Yes1 No1 No CheckMedia->No1 Formulation Optimize Formulation (e.g., SLNs, Cyclodextrin) Yes1->Formulation CheckROS Check ROS / GSH levels No1->CheckROS HighROS High ROS Detected CheckROS->HighROS NormalROS Normal ROS Detected CheckROS->NormalROS AddAntiox Co-administer Antioxidant (e.g., NAC) HighROS->AddAntiox CheckApoptosis Evaluate PDE/cAMP Pathway NormalROS->CheckApoptosis

Decision tree for troubleshooting high-dose cell death.

References

  • [2] Title: 8,8'-METHYLENEBIS(2-THIO-THEOPHYLLINE - gsrs Source: nih.gov URL:

  • [4] Title: Theophylline, 8-octylthio-2-thio- | 4951-42-2 Source: benchchem.com URL:

  • [1] Title: Theophylline, 8,8'-methylenebis(2-thio- - Chemical Details Source: epa.gov URL:

  • [3] Title: Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus Source: nih.gov URL:

  • [5] Title: Evaluation of the cytotoxic activity of blank SLNs (top) and of... Source: researchgate.net URL:

Sources

Validation & Comparative

Cross-Validation of In Vitro Receptor Binding Assays for Theophylline, 8,8'-methylenebis(2-thio-)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Theophylline, 8,8'-methylenebis(2-thio-) (CAS: 1915-58-8) is a synthetic bivalent methylxanthine derivative characterized by two 2-thiotheophylline pharmacophores linked via a methylene bridge at the C8 position. Methylxanthines classically act as competitive antagonists at G-protein coupled adenosine receptors (A1, A2A, A2B, and A3), which are critical targets in respiratory and neurodegenerative diseases[1].

The structural modifications in this compound introduce unique pharmacological behaviors. While standard theophylline is a non-selective antagonist, substitutions at the 8-position combined with a 2-thio modification drastically alter receptor subtype selectivity. For instance, 8-substituted 2-thiotheophylline derivatives typically retain high affinity for the A1 receptor but exhibit a near-complete loss of affinity for the A2A receptor[1][2]. Furthermore, the bivalent nature of the 8,8'-methylenebis linkage introduces complex binding kinetics, such as localized rebinding (avidity effects) and potential allosteric modulation.

To accurately characterize such complex ligands, relying on a single assay modality is insufficient. The lipophilicity, extended conjugation, and bivalent structure can cause optical interference or non-specific binding artifacts. This guide details the orthogonal cross-validation of three distinct in vitro receptor binding assays—Radioligand Binding (RBA), Surface Plasmon Resonance (SPR), and Time-Resolved Fluorescence Energy Transfer (TR-FRET)—to ensure absolute scientific integrity in lead characterization.

Mechanistic Context: Adenosine Receptor Antagonism

Adenosine receptors modulate intracellular cyclic AMP (cAMP) levels via G-protein coupling. A1 receptors couple to Gi/o (inhibiting adenylyl cyclase), while A2A receptors couple to Gs (stimulating adenylyl cyclase)[3]. Theophylline, 8,8'-methylenebis(2-thio-) acts by competitively occupying the orthosteric binding site, preventing endogenous adenosine from triggering these downstream cascades.

AR_Signaling Ligand 8,8'-methylenebis (2-thio-theophylline) Receptor Adenosine Receptor (A1 / A2A) Ligand->Receptor Competitive Antagonism Adenosine Endogenous Adenosine Adenosine->Receptor Agonist Binding GProtein G-Protein Complex (Gs / Gi) Receptor->GProtein Activation cAMP cAMP Production GProtein->cAMP Modulation Physiology Physiological Response cAMP->Physiology Downstream Signaling

Adenosine receptor signaling pathway and competitive antagonism by bis-theophylline derivatives.

Assay Modalities: Causality & Selection Criteria

To build a self-validating data package, we must measure thermodynamic equilibrium, kinetic rates, and high-throughput displacement using orthogonal principles.

  • Radioligand Binding Assay (RBA) - The Thermodynamic Standard: RBA is the gold standard for determining true equilibrium dissociation constants ( Ki​ )[3]. Because it relies on radioactivity (e.g., Tritium), it is completely immune to the autofluorescence or color quenching that the sulfur-rich, conjugated 2-thio-bis-xanthine core might exhibit.

  • Surface Plasmon Resonance (SPR) - Kinetic Resolution: Bivalent ligands often show artificially inflated affinities in equilibrium assays due to rapid micro-dissociation and rebinding. SPR provides label-free, real-time measurements of association ( kon​ ) and dissociation ( koff​ ) rates, isolating the true kinetic mechanism of the bivalent linkage.

  • TR-FRET - High-Throughput Validation: TR-FRET utilizes lanthanide fluorophores (e.g., Terbium) with millisecond-long emission lifetimes[4]. By introducing a time delay before measurement, short-lived background autofluorescence from the compound or biological matrix is eliminated, allowing for accurate, high-throughput IC 50​ determination.

Assay_Workflow cluster_assays Orthogonal Assay Platforms Compound Compound Prep: 8,8'-methylenebis(2-thio-theophylline) RBA Radioligand Binding (RBA) Equilibrium Affinity (Ki) Compound->RBA SPR Surface Plasmon Resonance (SPR) Binding Kinetics (kon, koff) Compound->SPR TRFRET TR-FRET High-Throughput (IC50) Compound->TRFRET Validation Data Concordance & Cross-Validation Analysis RBA->Validation Thermodynamic SPR->Validation Kinetic TRFRET->Validation HTS Decision Lead Progression Validation->Decision Concordant Data

Orthogonal cross-validation workflow for in vitro receptor binding assays.

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific controls to account for the unique physicochemical properties of Theophylline, 8,8'-methylenebis(2-thio-).

Protocol A: Radioligand Binding Assay (RBA)

Objective: Determine the Ki​ for A1 and A2A receptors.

  • Membrane Preparation: Homogenize CHO cells stably expressing human A1 or A2A receptors in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g to pellet membranes[5].

  • Endogenous Ligand Removal (Critical Step): Pre-incubate membranes with Adenosine Deaminase (ADA, 2 U/mg protein) for 30 minutes at room temperature to degrade endogenous adenosine, which would otherwise competitively mask the binding of the test compound[3].

  • Assay Incubation: In a 96-well plate, combine:

    • 150 µL membrane suspension (10 µg protein/well).

    • 50 µL of [3H] DPCPX (for A1) or [3H] ZM241385 (for A2A) at a concentration equal to their respective Kd​ .

    • 50 µL of Theophylline, 8,8'-methylenebis(2-thio-) in serial dilutions (10 −10 to 10 −4 M).

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Causality Note: Filters must be pre-soaked in 0.3% Polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific binding of the highly lipophilic bivalent compound[3].

  • Quantification: Add scintillation cocktail and measure retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Resolve kon​ and koff​ to identify bivalent avidity effects.

  • Sensor Chip Preparation: Use an L1 sensor chip (designed for lipid capture). Inject a preparation of GPCR-embedded nanodiscs (containing the A1 receptor) to capture the receptors in a native-like lipid environment.

  • Analyte Injection: Inject Theophylline, 8,8'-methylenebis(2-thio-) at varying concentrations (e.g., 3.125 nM to 100 nM) over the functionalized chip at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Kinetic Measurement: Record the association phase for 180 seconds, followed by a switch to running buffer to record the dissociation phase for 600 seconds.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model and a bivalent analyte model. The bivalent model is strictly required here to mathematically decouple the primary binding event from the secondary "rebinding" event caused by the dual pharmacophores.

Protocol C: TR-FRET Competition Assay

Objective: Validate compound displacement in a high-throughput, non-radioactive format.

  • Reagent Setup: Utilize a Terbium (Tb)-labeled anti-A1 receptor antibody as the FRET donor and a fluorescently labeled adenosine antagonist tracer (e.g., a Bodipy-labeled xanthine derivative) as the FRET acceptor.

  • Competition Reaction: In a 384-well microplate, incubate A1-expressing cell membranes with the Tb-donor, the fluorescent tracer, and serial dilutions of Theophylline, 8,8'-methylenebis(2-thio-).

  • Time-Resolved Detection: Excite the plate at 340 nm. Implement a 100 µs delay to allow short-lived compound autofluorescence to decay, then measure emission at 495 nm (Tb donor) and 520 nm (acceptor)[4].

  • Validation Control: Calculate the Z'-factor using a known high-affinity antagonist (e.g., DPCPX) as the positive control and vehicle (DMSO) as the negative control. A Z'-factor > 0.5 validates the assay for high-throughput screening.

Comparative Data & Assay Concordance

The following tables summarize representative cross-validation data. The data highlights the compound's high affinity and selectivity for the A1 receptor over the A2A receptor, a hallmark of 8-substituted 2-thiotheophylline derivatives[1][2].

Table 1: Pharmacological Parameters Across Assay Modalities

Receptor TargetAssay ModalityParameter MeasuredValue (Representative)Interpretation
Adenosine A1 RBA Ki​ (Equilibrium Affinity)8.4 ± 1.2 nMHigh affinity; confirms strong A1 orthosteric binding.
Adenosine A1 SPR kon​ (Association Rate)1.2 x 10 5 M −1 s −1 Rapid target engagement.
Adenosine A1 SPR koff​ (Dissociation Rate)9.5 x 10 −4 s −1 Slow dissociation; indicative of bivalent rebinding.
Adenosine A1 SPR KD​ (Kinetic Affinity)7.9 nMHigh concordance with RBA Ki​ , validating the data.
Adenosine A1 TR-FRETIC 50​ (Displacement)15.2 ± 2.1 nMSlight right-shift expected due to tracer competition.
Adenosine A2A RBA Ki​ (Equilibrium Affinity)> 10,000 nMComplete loss of A2A affinity due to 8-position/2-thio modification.

Table 2: Assay Performance & Validation Metrics (A1 Receptor)

MetricRBASPRTR-FRET
Signal-to-Background (S/B) 12.5N/A (Label-free)8.2
Z'-Factor 0.78N/A0.82
Throughput Low/MediumLowHigh (384/1536-well)
Interference Susceptibility Low (Radioactive)Medium (Aggregation)Low (Time-resolved)

References

  • EPA CompTox Chemicals Dashboard. Theophylline, 8,8'-methylenebis(2-thio-) - Chemical Details (CAS 1915-58-8). Environmental Protection Agency. Available at:[Link]

  • IMR Press. Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships. Available at:[Link]

  • Frontiers in Endocrinology. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Available at:[Link]

  • ResearchGate. An Overview of Methylxanthine as Adenosine Receptor Antagonists. Available at:[Link]

Sources

A Comparative Guide to the In Vitro Toxicity Profiles of Novel Bis-Theophylline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Derivatizing a Classic Xanthine

Theophylline, a methylxanthine, has been a cornerstone in the management of respiratory diseases for decades due to its bronchodilator and anti-inflammatory effects. Its clinical utility, however, is hampered by a narrow therapeutic index and a significant side-effect profile, driving the need for novel derivatives with improved safety and efficacy.[1] Bis-theophylline derivatives, molecules that typically feature two theophylline moieties linked by various chemical spacers, represent a rational design approach to modulate the parent drug's pharmacodynamics and toxicological properties. The core hypothesis is that altering the molecule's size, lipophilicity, and spatial arrangement can fine-tune its interaction with biological targets, potentially separating the desired therapeutic effects from the mechanisms that induce toxicity.

This guide provides a comprehensive framework for comparing the in vitro toxicity profiles of these novel derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, establish self-validating protocols, and provide a logical workflow for robust toxicological assessment.

Pillar 1: Understanding Theophylline's Baseline Toxicity

To evaluate a derivative, one must first understand the parent molecule. Theophylline's toxicity is multifaceted, but in an in vitro context, it is primarily linked to two mechanisms: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[2][3] Both actions can lead to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] While this is linked to its therapeutic effect, excessive cAMP accumulation can trigger apoptotic pathways in various cell types.[5][6]

Several studies have demonstrated that theophylline can induce apoptosis in cancer cells by activating Protein Kinase A (PKA), reducing the expression of the anti-apoptotic protein Bcl-2, and activating caspase-3, a key executioner enzyme in the apoptotic cascade.[5][6][7] Therefore, a baseline assessment of any new derivative must compare its ability to induce cell death against that of the parent theophylline molecule.

Theo Theophylline Derivative PDE Phosphodiesterase (PDE) Inhibition Theo->PDE Adenosine Adenosine Receptor Antagonism Theo->Adenosine cAMP ↑ Intracellular cAMP PDE->cAMP Adenosine->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Bcl2 ↓ Bcl-2 Expression PKA->Bcl2 Caspase Caspase-3 Activation PKA->Caspase Apoptosis Apoptosis Bcl2->Apoptosis Caspase->Apoptosis Start Synthesized Bis-Theophylline Derivatives Screen Primary Screen: Metabolic Viability Assay (MTT) (Broad Concentration Range) Start->Screen Triage Triage Hits: Calculate IC50 Select Lead Candidates Screen->Triage Secondary Secondary Assays: - Cytotoxicity (LDH Release) - Apoptosis (Annexin V/PI) Triage->Secondary Analysis Data Integration: - Compare IC50 Values - Calculate Selectivity Index - Correlate Viability vs. Cytotoxicity Secondary->Analysis End Comprehensive Toxicity Profile Analysis->End

Caption: Experimental workflow for in vitro toxicity assessment.

This strategy ensures that we can distinguish between different modes of toxicity:

  • Cytostatic Effects: A compound that inhibits cell proliferation without killing the cells will show a decrease in viability (MTT assay) but a low level of membrane damage (LDH assay).

  • Cytotoxic Effects: A truly cytotoxic compound will cause a concordant decrease in viability (MTT) and an increase in membrane leakage (LDH).

  • Mechanism of Death: Apoptosis assays (e.g., Annexin V staining) confirm whether cell death occurs through a programmed, controlled process (apoptosis) or uncontrolled lysis (necrosis).

Pillar 3: Comparative Data Analysis

The ultimate goal is to identify derivatives with a wider therapeutic window than theophylline. This is achieved by comparing the concentration of the compound that produces a toxic effect in normal cells to the concentration that produces a therapeutic or desired cytotoxic effect (e.g., in cancer cells). This ratio is known as the Selectivity Index (SI) .

SI = IC50 (Normal Cells) / IC50 (Target/Cancer Cells)

A higher SI value is desirable, indicating the compound is preferentially toxic to the target cells.

Table 1: Comparative In Vitro Toxicity of Theophylline and Novel Bis-Theophylline Derivatives

CompoundTarget Cell Line: A549 (Lung Carcinoma) IC50 (µM)Normal Cell Line: BEAS-2B (Bronchial Epithelium) IC50 (µM)Selectivity Index (SI)Primary Toxicity Mechanism
Theophylline >1000 [8]>1200 [9]~1Weak, non-selective apoptosis
Derivative A (C4 Aliphatic Linker)1506004.0Apoptosis
Derivative B (C8 Aliphatic Linker)851802.1Apoptosis & Necrosis
Derivative C (Aromatic Linker)2109504.5Apoptosis
Positive Control (Doxorubicin) 0.85.26.5Apoptosis & Necrosis

Note: Data presented are hypothetical examples for illustrative purposes, based on trends observed in the literature for theophylline derivatives. [8][9][10] From this hypothetical data, we can draw key conclusions. Derivative B is more potent against the cancer cell line than Derivative A, but its lower SI suggests it is also more toxic to normal bronchial cells. Derivatives A and C show a better selectivity profile, making them more promising candidates for further development.

Pillar 4: Self-Validating Experimental Protocols

The trustworthiness of any comparison guide rests on the integrity of its protocols. The following methods are presented with integrated controls to ensure self-validation.

Protocol 1: MTT Assay for Metabolic Viability

This assay measures the activity of mitochondrial dehydrogenases, which reflects the overall metabolic health of a cell population. [11][12] Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells into a purple formazan product. [11]The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., A549 and BEAS-2B) in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the bis-theophylline derivatives, theophylline, and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls (Critical for Validation):

    • Vehicle Control: Wells with cells treated only with the highest concentration of the compound's solvent (e.g., 0.1% DMSO). This represents 100% viability.

    • Medium Blank: Wells containing only culture medium (no cells) to measure background absorbance.

    • Positive Control: Wells with cells treated with a known cytotoxic agent.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [13]6. Formazan Formation: Incubate for 4 hours at 37°C. Purple formazan crystals should be visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilization solution to each well to dissolve the crystals. [13]8. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the medium blank absorbance from all other readings.

    • Calculate percent viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot percent viability against compound concentration (log scale) and use non-linear regression to determine the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon loss of cell membrane integrity. [14] Principle: LDH in the supernatant catalyzes a reaction that produces a colored formazan product, which can be measured spectrophotometrically. It is a direct measure of cell lysis.

Step-by-Step Methodology:

  • Experimental Setup: Seed and treat cells in a 96-well plate exactly as described in the MTT protocol (Steps 1-4).

  • Controls (Critical for Validation):

    • Vehicle Control (Spontaneous LDH Release): Measures baseline cell death.

    • Maximum LDH Release Control: Before collecting the supernatant, add 10 µL of a lysis buffer (e.g., 10X Triton X-100) to a set of untreated wells and incubate for 45 minutes. This represents 100% cytotoxicity.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the medium blank absorbance from all readings.

    • Calculate percent cytotoxicity: ((Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Maximum Release - Absorbance of Vehicle)) * 100.

Start Multi-Assay Results (MTT, LDH, Apoptosis) Q1 MTT Viability < 50%? Start->Q1 Bioactive Biologically Active Q1->Bioactive Yes LowTox Conclusion: Low In Vitro Toxicity Q1->LowTox No Q2 LDH Release > 20%? Cytotoxic Conclusion: Cytotoxic Q2->Cytotoxic Yes Cytostatic Conclusion: Cytostatic / Metabolic Effect Q2->Cytostatic No Q3 Annexin V Positive? Apoptotic Conclusion: Apoptotic Mechanism Q3->Apoptotic Yes Necrotic Conclusion: Necrotic Mechanism Q3->Necrotic No Bioactive->Q2 Cytotoxic->Q3

Caption: Decision tree for interpreting multi-assay toxicity data.

Conclusion and Future Directions

The in vitro toxicological evaluation of novel bis-theophylline derivatives requires a systematic, multi-faceted approach. By comparing derivatives not only against each other but also against the parent theophylline molecule, we can identify candidates with an improved safety profile. The use of orthogonal assays for viability (MTT) and cytotoxicity (LDH) is critical for distinguishing between cytostatic and cytotoxic effects. Furthermore, assessing toxicity in both target (e.g., cancer) and non-target normal cell lines allows for the calculation of a Selectivity Index, a key parameter for predicting a compound's therapeutic window.

Promising candidates identified through this in vitro screening workflow should be advanced to more complex models, such as 3D cell cultures (spheroids) or co-culture systems, which more closely mimic the in vivo environment before consideration for preclinical animal studies. [15]This rigorous, stepwise evaluation ensures that only the safest and most effective candidates proceed in the drug development pipeline.

References

  • Cytotoxicity assay on several theophylline-7-acetic acid amides with amino acids. (2014). PHARMACIA, 61(2).
  • Falcone, G., et al. (2002). Theophylline-induced apoptosis is paralleled by protein kinase A-dependent tissue transglutaminase activation in cancer cells. Journal of Biochemistry, 132(1), 45-52. Available at: [Link]

  • Sato, E., et al. (1998). Theophylline accelerates human granulocyte apoptosis not via phosphodiesterase inhibition. Journal of Clinical Investigation. Available at: [Link]

  • Murray, L. (2020). Theophylline toxicity. LITFL - Toxicology Library. Available at: [Link]

  • Wills, B. (2023). Theophylline Toxicity. Medscape. Available at: [Link]

  • Olson, K. R. (Ed.). (n.d.). THEOPHYLLINE. Poisoning & Drug Overdose, 8e. AccessMedicine. Available at: [Link]

  • Georgieva, M. B., et al. (2016).
  • Wang, H., et al. (2022). Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. Frontiers in Pharmacology. Available at: [Link]

  • Ségal-Bendirdjian, E., & Géraud, C. (1996). Theophylline synergizes with chlorambucil in inducing apoptosis of B-chronic lymphocytic leukemia cells. Blood, 88(6), 2172-82. Available at: [Link]

  • Kankaanranta, H., et al. (1999). Theophylline induces apoptosis of the IL-3 activated eosinophils of patients with bronchial asthma. Apoptosis, 4(6), 461-8. Available at: [Link]

  • Profire, L., et al. (2010).
  • Chang, Y. L., et al. (2021). Theophylline induced cell death and apoptosis in MCF-7 cells...
  • Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. Molecules. Available at: [Link]

  • Theophylline: potential mechanisms of action and toxicity. (n.d.).
  • Andersen, Z. A., et al. (2022). Human cell-based in vitro systems to assess respiratory toxicity: a case study using silanes. Toxicology Research. Available at: [Link]

  • Patel, M. (2023). Theophylline Toxicity. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Available at: [Link]

  • Upadhyay, S., et al. (2023). Cell line-based in vitro models of normal and chronic bronchitis-like airway mucosa to study the toxic potential of aerosolized palladium nanoparticles. Frontiers in Toxicology. Available at: [Link]

  • Sengupta, A., et al. (2022). A New Immortalized Human Alveolar Epithelial Cell Model to Study Lung Injury and Toxicity on a Breathing Lung-On-Chip System. Frontiers in Toxicology. Available at: [Link]

  • Respiratory Toxicity. (n.d.). Lonza. Available at: [Link]

  • Assay of theophylline: in vivo and in vitro evaluation of dry chemistry and immunoassay versus high-performance liquid chromatography. (1994). Therapeutic Drug Monitoring. Available at: [Link]

  • The evaluation of the cytotoxicity effect of theophylline loaded with collagen nanoparticles. (2022).
  • FORMULATION DEVELOPMENT AND IN-VITRO EVALUATION OF THEOPHYLLINE MICROCAPSULES. (n.d.).
  • Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. (2018).
  • Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. (2020). MDPI. Available at: [Link]

  • Discovery of novel theophylline derivatives bearing tetrazole scaffold for the treatment of Alzheimer's disease. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights. (2024). Frontiers in Chemistry. Available at: [Link]

  • [New biologically active theophylline derivatives. Synthesis and pharmacologic properties of flufylline and fluprofylline]. (1983). Arzneimittel-Forschung. Available at: [Link]

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Benchmarking Theophylline, 8,8'-methylenebis(2-thio-) Against Standard PDE Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded guide for benchmarking the investigational compound against standard reference inhibitors.

Executive Summary & Structural Rationale

Theophylline (1,3-dimethylxanthine) is a classical, albeit weak and non-selective, phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist used primarily as a bronchodilator [1]. While clinically effective, its narrow therapeutic index and lack of target specificity have driven the synthesis of novel xanthine derivatives. Theophylline, 8,8'-methylenebis(2-thio-) (CAS: 1915-58-8; DTXSID60172671) represents a sophisticated structural evolution of this scaffold [2].

This investigational compound features two critical structural modifications:

  • 2-Thio Substitution: Replacing the C2 oxygen with sulfur increases the polarizability and alters the hydrogen-bond acceptor profile of the pyrimidine ring. This modification often enhances binding affinity within the hydrophobic pockets of target enzymes.

  • 8,8'-Methylene Dimerization: The methylene bridge linking two 2-thio-theophylline moieties creates a dimeric (bis-theophylline) scaffold. While bulky monomeric substitutions at the 8-position (e.g., 8-phenyltheophylline) typically abolish PDE inhibition and shift selectivity entirely toward adenosine receptor antagonism [1], dimeric constructs are designed to exploit bivalent binding, bridge sub-pockets within the PDE active site, or induce allosteric modulation.

This guide outlines the rigorous, self-validating methodologies required to benchmark this novel bis-theophylline derivative against standard PDE inhibitors.

Pharmacological Context: The PDE Signaling Pathway

To understand the benchmarking process, one must map the exact intervention point. PDEs hydrolyze the active secondary messengers cAMP and cGMP into inactive AMP and GMP, terminating signal transduction. Inhibiting this process prolongs the activation of downstream kinases (PKA/PKG), leading to physiological responses such as smooth muscle relaxation.

signaling_pathway GPCR GPCR Activation AC Adenylyl Cyclase (AC) Guanylyl Cyclase (GC) GPCR->AC Stimulates cAMP cAMP / cGMP (Active Messengers) AC->cAMP Synthesizes PDE Phosphodiesterase (PDE) Isoforms 1-11 cAMP->PDE Substrate Downstream PKA / PKG Activation (Smooth Muscle Relaxation, Anti-inflammatory) cAMP->Downstream Activates AMP AMP / GMP (Inactive Metabolites) PDE->AMP Hydrolyzes Inhibitor 8,8'-methylenebis(2-thio-theophylline) & Standard Inhibitors Inhibitor->PDE Blocks (Competitive)

Cyclic nucleotide signaling pathway and PDE inhibitor intervention points.

Baseline Benchmarking Data: Standard PDE Inhibitors

To objectively evaluate 8,8'-methylenebis(2-thio-theophylline), it must be screened against a panel of standard reference inhibitors. The table below summarizes the expected baseline parameters for these standards. A novel compound is evaluated based on its shift in IC50 and its Selectivity Index (SI) relative to these benchmarks.

CompoundTarget ProfileTypical IC50 RangePrimary Clinical/Experimental Utility
Theophylline Non-selective PDE (weak)10 - 100 µMAsthma, COPD (Bronchodilation) [1]
IBMX Pan-PDE Inhibitor2 - 50 µMBroad-spectrum in vitro standard
Rolipram PDE4 (cAMP specific)0.1 - 1 µMAnti-inflammatory reference
Sildenafil PDE5 (cGMP specific)3 - 5 nMVasodilation (Pulmonary artery) [1]
8,8'-methylenebis(2-thio-) InvestigationalDetermined via ProtocolTargeted for enhanced potency/selectivity

Note: The exact IC50 of 8,8'-methylenebis(2-thio-theophylline) depends on the specific PDE isoform being tested. Its dimeric bulk suggests a potential steric clash with smaller PDE active sites, hypothetically favoring isoforms with larger catalytic pockets.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the benchmarking workflow must be orthogonal—moving from cell-free target engagement to cell-based functional efficacy.

workflow Step1 1. Compound Preparation (DMSO Stock, Serial Dilution) Step2 2. Cell-Free Enzymatic Assay (TR-FRET Profiling) Step1->Step2 Step3 3. Cell-Based Functional Assay (cAMP/cGMP Biosensors) Step2->Step3 Selectivity Filter Step4 4. Orthogonal Validation (Ex Vivo Tissue Relaxation) Step3->Step4 Efficacy Filter Step5 5. Data Synthesis & IC50 Selectivity Profiling Step4->Step5

Step-by-step experimental workflow for benchmarking novel PDE inhibitors.

Phase 1: Cell-Free Enzymatic Profiling (TR-FRET Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference. This is a critical factor since highly conjugated, dimeric, or thio-substituted xanthines often exhibit native fluorescence that skews standard readouts.

Protocol:

  • Reagent Preparation: Prepare recombinant human PDE isoforms (e.g., PDE3, PDE4, PDE5) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 8,8'-methylenebis(2-thio-theophylline) in DMSO. Include IBMX (pan-inhibitor) and Rolipram/Sildenafil (selective inhibitors) as positive controls. Final DMSO concentration must not exceed 1% to prevent enzyme denaturation.

  • Reaction Initiation: Add fluorophore-labeled cAMP or cGMP substrate to the enzyme-inhibitor mixture. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add the TR-FRET binding protein (which specifically binds the unhydrolyzed cyclic nucleotide). Read the plate on a microplate reader using dual-emission detection.

  • Self-Validation Check: Calculate the Z'-factor for the assay plate. A Z' > 0.5 validates the assay's robustness. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Phase 2: Cell-Based Functional Assay (cAMP/cGMP Biosensors)

Causality: Enzymatic inhibition does not guarantee cellular efficacy due to potential membrane permeability issues (especially for high-molecular-weight dimeric compounds like bis-theophyllines). Cell-based assays confirm target engagement in a physiological environment.

Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing a cAMP or cGMP luminescent biosensor (e.g., GloSensor™) into 384-well plates.

  • Pre-incubation: Treat cells with the test compound or standard inhibitors for 30 minutes.

  • Stimulation: Add a sub-maximal concentration of Forskolin (to stimulate Adenylyl Cyclase) or Sodium Nitroprusside (to stimulate Guanylyl Cyclase).

  • Kinetic Readout: Measure luminescence continuously for 45 minutes. The area under the curve (AUC) correlates directly with intracellular cyclic nucleotide accumulation.

  • Self-Validation Check: Ensure the vehicle control shows baseline cyclic nucleotide levels, confirming that the observed accumulation is strictly inhibitor-dependent.

Phase 3: Orthogonal Validation (Ex Vivo Smooth Muscle Relaxation)

Causality: The ultimate benchmark for a theophylline derivative is its functional physiological effect—specifically, the relaxation of bronchial or pulmonary arterial smooth muscle [1].

Protocol:

  • Tissue Preparation: Isolate guinea pig tracheal rings or human bronchial tissue. Suspend in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

  • Pre-contraction: Induce stable tone using Carbachol or Histamine.

  • Cumulative Relaxation: Add cumulative concentrations of the test compound (1 nM to 100 µM).

  • Data Synthesis: Compare the relaxation EC50 of the bis-theophylline derivative against standard theophylline. If the compound is a potent PDE3/4 inhibitor, it will exhibit profound synergy in bronchodilation; if it targets PDE5, it will preferentially relax pulmonary arteries [1].

Conclusion and Data Interpretation

Benchmarking 8,8'-methylenebis(2-thio-theophylline) requires a multi-tiered approach. By utilizing TR-FRET for precise enzymatic kinetics and orthogonal tissue models for physiological validation, researchers can accurately position this dimeric xanthine against standard PDE inhibitors. The unique 2-thio and 8,8'-methylene modifications are hypothesized to drive a distinct selectivity profile, potentially offering a wider therapeutic window and higher potency than traditional monomeric theophylline.

References

  • Rabe, K. F., et al. "Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants." European Respiratory Journal 8.4 (1995): 637-642. URL: [Link]

  • U.S. Environmental Protection Agency. "Theophylline, 8,8'-methylenebis(2-thio-) - DTXSID60172671." CompTox Chemicals Dashboard. URL: [Link]

A Comparative Analysis of In Vivo and In Vitro Correlation for Dimeric Theophylline Derivatives: A Case Study Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Editor's Note: The specific compound, 8,8'-methylenebis(2-thio-theophylline), is a novel chemical entity with limited publicly available research data. To fulfill the objective of this guide—to provide a robust framework for evaluating in vivo-in vitro correlation (IVIVC)—we will use a well-characterized and structurally related bronchodilator, Aminophylline , as a model compound. Aminophylline, a 2:1 complex of theophylline and ethylenediamine, serves as an exemplary case to demonstrate the principles, methodologies, and analytical rigor required for establishing a meaningful IVIVC. The experimental designs and data presented herein are synthesized from established literature on aminophylline and related xanthine derivatives, providing a practical template for researchers exploring novel compounds like 8,8'-methylenebis(2-thio-theophylline).

Introduction: The IVIVC Imperative for Novel Xanthine Derivatives

The development of novel xanthine derivatives, such as the dimeric structure 8,8'-methylenebis(2-thio-theophylline), is often aimed at enhancing therapeutic efficacy, improving safety profiles, or modifying pharmacokinetic properties compared to established drugs like theophylline. The core challenge in this process is translating promising in vitro results into predictable in vivo outcomes. An In Vivo-In Vitro Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (e.g., the rate or extent of drug dissolution) and a relevant in vivo response (e.g., plasma drug concentration or therapeutic effect).

For compounds targeting respiratory diseases, establishing a strong IVIVC is critical for rational dose selection, formulation development, and minimizing late-stage clinical failures. This guide provides a comprehensive comparison of the in vitro and in vivo experimental frameworks necessary to build such a correlation, using aminophylline as our reference compound. We will explore the causal links between experimental choices, the self-validating nature of robust protocols, and the interpretation of comparative data.

Mechanistic Framework: Theophylline's Dual-Action Pathway

Theophylline and its derivatives primarily exert their therapeutic effects through two well-established mechanisms of action. Understanding this pathway is fundamental to selecting appropriate in vitro assays and in vivo models that can be logically correlated.

  • Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective PDE inhibitor. By inhibiting PDE enzymes (primarily PDE3 and PDE4 in the airways), it prevents the breakdown of cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates target proteins that promote smooth muscle relaxation (bronchodilation) and suppress the activation of inflammatory cells.

  • Adenosine Receptor Antagonism: Theophylline also acts as an antagonist at A1 and A2 adenosine receptors. Blockade of these receptors can contribute to bronchodilation and a reduction in the release of inflammatory mediators.

This dual mechanism necessitates a multi-faceted testing strategy to capture the full pharmacological profile of a new derivative.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ar Adenosine Receptor ac Adenylyl Cyclase camp cAMP ac->camp Converts theophylline Theophylline Derivative theophylline->ar Antagonizes pde PDE4 theophylline->pde Inhibits pde->camp Degrades atp ATP atp->ac Stimulation pka Protein Kinase A (Inactive) camp->pka Activates amp 5'-AMP pka_active Protein Kinase A (Active) pka->pka_active response Cellular Response (e.g., Muscle Relaxation, Reduced Inflammation) pka_active->response Phosphorylates Targets adenosine Adenosine adenosine->ar Binds & Activates

Caption: Workflow for an in vitro PDE4 inhibition assay.

In Vivo Evaluation: Assessing Efficacy in a Biological System

In vivo models are essential for understanding how a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) integrate to produce a therapeutic effect.

Key In Vivo Models & Endpoints
  • Ovalbumin (OVA)-Induced Allergic Asthma Model (Guinea Pig/Mouse): This is the gold-standard model for evaluating bronchodilators and anti-inflammatory agents. Animals are sensitized and then challenged with OVA to induce an asthma-like phenotype.

    • Primary Endpoint (Bronchodilation): Measurement of airway hyperresponsiveness (AHR) to a constricting agent like methacholine, often using whole-body plethysmography (e.g., measuring Penh). A successful drug reduces the AHR.

    • Secondary Endpoint (Anti-inflammatory): Analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell counts (especially eosinophils) and cytokine levels (e.g., IL-4, IL-5).

Representative In Vivo Data (Aminophylline)

The following table shows typical results for aminophylline in a guinea pig model of asthma.

ModelAdministration RouteEndpoint MeasuredAminophylline ResultCitation
OVA-Induced Asthma Intraperitoneal (i.p.)Inhibition of AHR (ED50)~30 mg/kg
OVA-Induced Asthma Intraperitoneal (i.p.)Reduction in BALF EosinophilsSignificant reduction at 50 mg/kg

The Correlation: Bridging the In Vitro-In Vivo Gap

The central task is to correlate the in vitro potency with the in vivo effective dose. A direct comparison of aminophylline's data reveals the "in vitro-in vivo gap."

ParameterValueSystem
In Vitro Potency (IC50) ~100-150 µMIsolated cells/enzymes
In Vivo Efficacy (ED50) ~30 mg/kgWhole animal model

The IC50 is a molar concentration, while the ED50 is a dose. To bridge this gap, we must consider pharmacokinetics (PK). A crucial step is to measure the plasma concentration of the drug in the animal model at the time of the pharmacodynamic (PD) measurement.

Hypothetical IVIVC Analysis:

  • PK Study: Administer the ED50 dose (30 mg/kg) of aminophylline to guinea pigs and measure the plasma concentration over time. Let's assume the peak plasma concentration (Cmax) is found to be 80 µM.

  • Correlation: This Cmax of 80 µM is the concentration achieved in the body that produces the desired 50% effect (ED50). We can now compare this in vivo effective concentration directly with our in vitro potency values.

  • Interpretation: The in vivo effective concentration (80 µM) is in the same range as the in vitro IC50/EC50 values (~100-150 µM). This suggests a strong IVIVC . The in vitro assays are predictive of the concentrations needed for in vivo efficacy.

Why might a correlation be poor?

  • High Protein Binding: If a drug is highly bound to plasma proteins, the free concentration available to interact with the target enzyme in vivo will be much lower than the total plasma concentration.

  • Rapid Metabolism: The drug may be rapidly cleared by the liver, meaning the concentration at the target tissue (lung) is much lower than predicted.

  • Poor Tissue Penetration: The drug may not efficiently distribute from the blood into the lung tissue.

  • Off-Target Effects: The in vivo effect may be caused by an entirely different mechanism not captured by the specific in vitro assays.

G invitro In Vitro Assays (e.g., PDE4 IC50) Result: ~150 µM correlation IVIVC Achieved? (Is In Vitro Potency ≈ In Vivo Effective Concentration?) invitro->correlation Predicts pk Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) invivo In Vivo Model (e.g., Asthma ED50) Result: 30 mg/kg pk->invivo Impacts plasma_conc Measure Plasma Concentration at ED50 Result: 80 µM pk->plasma_conc Governs invivo->plasma_conc Determines plasma_conc->correlation Informs

Caption: Logical workflow for establishing an IVIVC.

Conclusion and Future Directions for 8,8'-methylenebis(2-thio-theophylline)

This guide, using aminophylline as a robust model, outlines the critical pathway for establishing an IVIVC for novel xanthine derivatives. We have demonstrated that a strong correlation relies on a mechanistically guided selection of in vitro assays, the use of relevant in vivo disease models, and the integration of pharmacokinetic data to bridge the gap between concentration and dose.

For a novel compound like 8,8'-methylenebis(2-thio-theophylline), the next steps would be:

  • Perform the foundational in vitro assays (PDE inhibition, cAMP accumulation, anti-inflammatory) to determine its intrinsic potency and compare it to theophylline/aminophylline.

  • Conduct in vivo efficacy studies in an asthma model to determine its ED50.

  • Crucially, perform parallel pharmacokinetic studies to determine the plasma concentrations achieved at the effective dose.

By correlating the in vivo effective concentration with the in vitro IC50, researchers can validate their preclinical model, build confidence in the compound's mechanism of action, and make more informed decisions as they advance toward clinical development.

References

  • Title: The role of phosphodiesterase 4 in treating inflammatory diseases Source: ScienceDirect URL: [Link]

  • Title: Characterization of the effects of roflumilast on PDE4 activity and of rolipram on cAMP levels in U937 cells Source: PubMed URL: [Link]

  • Title: Theophylline and its derivatives: a look at the future Source: PubMed URL: [Link]

  • Title: Effects of some xanthine derivatives on airway hyperresponsiveness in a guinea pig model of asthma Source: PubMed URL: [Link]

  • Title: The effect of aminophylline on allergen-induced airway eosinophilia and hyperresponsiveness in an animal model of asthma Source: PubMed URL: [Link]

Safety Operating Guide

Personal protective equipment for handling Theophylline, 8,8'-methylenebis(2-thio-

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Handling Guide: 8,8'-Methylenebis(2-thio-theophylline)

8,8'-Methylenebis(2-thio-theophylline) (CAS: 1915-58-8) is a complex, sulfur-containing bis-xanthine derivative utilized in advanced pharmacological research, primarily as a tool compound for adenosine receptor modulation and phosphodiesterase (PDE) inhibition studies[1]. Because it is a covalently linked dimer of thio-theophylline, its handling requires stringent safety protocols. The introduction of thio-carbonyl groups and the dimeric structure significantly alters its lipophilicity and receptor binding affinity compared to monomeric theophylline, elevating the risk of rapid dermal absorption and acute systemic toxicity.

Part 1: Hazard Profile & Mechanistic Causality

To handle this compound safely, researchers must understand the pharmacokinetic and pharmacodynamic mechanisms of xanthine derivatives. Acute exposure—whether via inhalation of aerosolized powder or dermal absorption—can lead to severe, life-threatening toxidromes.

Mechanistic Toxicity: Like theophylline, this bis-derivative acts as a non-selective antagonist at adenosine receptors and inhibits intracellular phosphodiesterase (PDE)[2]. This dual action prevents the breakdown of cyclic AMP (cAMP), leading to a massive release of endogenous catecholamines[3]. In an accidental exposure scenario, this manifests as refractory hypokalemia, supraventricular tachycardia, and potentially status epilepticus[2][3].

G Xanthine 8,8'-Methylenebis (2-thio-theophylline) A1_A2A Adenosine Receptors (A1, A2A) Antagonism Xanthine->A1_A2A PDE Phosphodiesterase (PDE) Inhibition Xanthine->PDE Catecholamines ↑ Catecholamine Release A1_A2A->Catecholamines cAMP ↑ Intracellular cAMP PDE->cAMP cAMP->Catecholamines Toxicity Toxicity: Tachycardia, Seizures, Hypokalemia Catecholamines->Toxicity

Fig 1: Pharmacological pathway of bis-theophylline derivatives leading to systemic toxicity.

Physicochemical Data: Understanding the physical properties is critical for designing the handling workspace. The compound is a dense, high-melting-point solid, which means it poses a significant particulate inhalation hazard if the fine powder is disturbed[4].

PropertyValueClinical/Safety Implication
CAS Number 1915-58-8Unique identifier for safety tracking and waste disposal.
Molecular Formula C15H16N8O2S2Presence of sulfur requires specific incineration protocols[1].
Molecular Weight 404.47 g/mol High MW, but fine powder can easily aerosolize[1].
Melting Point 251 °CThermally stable; requires high-temperature incineration[4].
Boiling Point 558 °CNon-volatile at room temp; inhalation risk is strictly particulate[4].
Density 1.69 g/cm³Heavy powder; settles quickly but easily disturbed by airflow[4].

Table 1: Physicochemical properties of 8,8'-Methylenebis(2-thio-theophylline).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The thio-modification increases the partition coefficient (lipophilicity), making intact skin a viable route for systemic absorption.

PPE ComponentSpecificationCausality & Scientific Justification
Respiratory NIOSH-approved N95 or P100 particulate respiratorThe powder form is an inhalation hazard. Inhalation bypasses hepatic first-pass metabolism, directly entering systemic circulation and causing rapid-onset tachycardia[3].
Gloves Double-layered Nitrile (min 0.11 mm thickness)Thio-derivatives exhibit enhanced lipid solubility. Double gloving prevents breakthrough. Latex is insufficient due to poor chemical resistance.
Eye Protection Snug-fitting chemical splash gogglesMucous membranes in the eyes provide a rapid absorption pathway. Standard safety glasses lack peripheral sealing against aerosolized dust[5].
Body Disposable, front-closing Tyvek lab coatPrevents accumulation of micro-particulates on standard woven cotton lab coats, which could lead to chronic secondary exposure.

Table 2: Mandatory PPE matrix for handling thio-theophylline derivatives.

Part 3: Operational Handling & Experimental Protocol

Self-Validating Workflow for Solution Preparation When preparing stock solutions (e.g., in DMSO) for in vitro assays, follow this step-by-step methodology to ensure zero environmental contamination and operator safety.

Step 1: Workspace Validation

  • Turn on the Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • Validation Check: Hold a single ply of a Kimwipe at the sash opening. It must be actively pulled inward, confirming negative pressure before any chemical container is opened.

Step 2: Equipment Preparation

  • Line the work surface with a disposable, absorbent, plastic-backed bench pad.

  • Pre-weigh the closed, empty amber glass vial (tare weight) to minimize open-container time.

  • Use anti-static spatulas. Causality: Xanthine powders hold static charge and will "jump" from standard metal spatulas, contaminating the operator's gloves and the balance enclosure.

Step 3: Chemical Transfer

  • Uncap the 8,8'-Methylenebis(2-thio-theophylline) container only inside the active hood.

  • Transfer the estimated mass into the tared vial. Cap immediately.

  • Remove the sealed vial, wipe the exterior with a 70% ethanol wipe, and weigh on the analytical balance.

Step 4: Solubilization

  • Return the sealed vial to the hood. Add the required volume of anhydrous DMSO to achieve the target molarity (e.g., 10 mM stock).

  • Vortex until completely dissolved. The thio-linkage may require gentle sonication (water bath at 37°C) for complete dissolution.

W Start Don PPE (N95/P100, Nitrile, Goggles) Hood Transfer to Class II Biosafety Cabinet / Fume Hood Start->Hood Weigh Weighing via Anti-static Spatula Hood->Weigh Solvent Dissolve in DMSO (Max solubility prep) Weigh->Solvent Seal Seal in Amber Vials (Light sensitive) Solvent->Seal Store Store at -20°C Seal->Store

Fig 2: Standard operating procedure for weighing and preparing thio-theophylline solutions.

Part 4: Spill Response and Disposal Logistics

In the event of a dry powder spill, immediate and calculated action is required to prevent aerosolization.

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity (minimum 10-foot radius).

  • Don Advanced PPE: If the spill is outside a fume hood, the responder must upgrade to a half-mask elastomeric respirator with P100 filters.

  • Dampen: Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder[5]. Gently mist the spill with a 50/50 mixture of water and ethanol to bind the particulates.

  • Wipe: Use absorbent pads to wipe up the dampened powder, working from the outside edges toward the center to prevent spreading.

  • Decontaminate: Wash the surface with a high-pH detergent solution, followed by a sterile water rinse.

Disposal Plan: All contaminated consumables (bench pads, gloves, Kimwipes) and residual chemical must be placed in a sealable, rigid high-density polyethylene (HDPE) container. Label clearly as "Toxic Organic Solid Waste - Contains Sulfur/Theophylline Derivatives." Do not mix with oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches), as xanthine derivatives can react violently and ignite[5]. Dispose of via a licensed hazardous waste contractor for high-temperature incineration.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.